2-chloro-N-(3-methoxyphenyl)propanamide
Description
BenchChem offers high-quality 2-chloro-N-(3-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWUXIJTVDGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-11-3 | |
| Record name | 2-Chloro-N-(3-methoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-Chloro-N-(3-methoxyphenyl)propanamide: Chemical Identifiers, Mechanistic Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern drug discovery and organic synthesis, halogenated N-aryl amides serve as critical bifunctional building blocks. 2-Chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) exemplifies this utility by combining a stable amide linkage with a highly reactive
Chemical Identity and Physicochemical Properties
Accurate chemical identification is the foundation of reproducible research. The following table summarizes the core identifiers and predicted physicochemical properties of 2-chloro-N-(3-methoxyphenyl)propanamide, essential for structural validation and pharmacokinetic modeling. Data is corroborated by standard chemical repositories .
| Parameter | Value / Identifier |
| IUPAC Name | 2-chloro-N-(3-methoxyphenyl)propanamide |
| CAS Registry Number | 21262-11-3 |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| SMILES | CC(Cl)C(=O)Nc1cccc(OC)c1 |
| InChI Key | JDIWUXIJTVDGMA-UHFFFAOYSA-N |
| Melting Point | 69–70 °C |
| Boiling Point (Predicted) | 373.2 ± 27.0 °C |
| Density (Predicted) | 1.222 ± 0.06 g/cm³ |
Mechanistic Synthesis & Experimental Protocol
The synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide relies on a classic nucleophilic acyl substitution. While the reaction appears straightforward, achieving high purity and yield requires precise control over the reaction microenvironment .
The Causality of Experimental Choices
-
Why Triethylamine (TEA)? The reaction between 3-methoxyaniline and 2-chloropropanoyl chloride generates stoichiometric amounts of hydrochloric acid (HCl). Without an acid scavenger like TEA, the HCl will rapidly protonate the unreacted 3-methoxyaniline, converting it into an unreactive ammonium salt and artificially capping the reaction yield at 50%.
-
Why strict thermal control (0–5 °C)? The nucleophilic attack on the acyl chloride is highly exothermic. Allowing the reaction to run at ambient temperature can lead to the elimination of HCl from the acyl chloride, forming a highly reactive ketene intermediate that polymerizes or reacts unpredictably, degrading the purity profile.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3-methoxyaniline and 1.2 equivalents of anhydrous TEA in dry dichloromethane (DCM).
-
Thermal Control: Submerge the flask in an ice-water bath, allowing the internal temperature to equilibrate to 0–5 °C.
-
Electrophile Addition: Dissolve 1.1 equivalents of 2-chloropropanoyl chloride in a minimal volume of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Validation: A white precipitate (TEA·HCl salt) should begin to form, visually confirming the progression of the reaction.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The reaction is complete when the UV-active spot corresponding to 3-methoxyaniline (R_f ~0.3) completely disappears.
-
Aqueous Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with:
-
1M HCl: To selectively protonate and remove any trace unreacted aniline and excess TEA.
-
Saturated NaHCO₃: To neutralize residual acid.
-
Brine: To pre-dry the organic layer and break any emulsions.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol/water) or flash column chromatography.
Caption: Step-by-step experimental workflow for the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide.
Structural Characterization Standards
To establish trustworthiness, the synthesized compound must be validated against expected spectroscopic parameters .
-
FTIR Spectroscopy: Look for the characteristic N-H stretching vibration at ~3200–3300 cm⁻¹, the strong Amide I (C=O) stretch at ~1650–1680 cm⁻¹, and the C-Cl stretch in the fingerprint region (~700–800 cm⁻¹).
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should exhibit a distinct singlet at ~3.8 ppm integrating to 3H (methoxy group), a quartet at ~4.5 ppm integrating to 1H (
-proton adjacent to the chlorine), a doublet at ~1.8 ppm integrating to 3H (methyl group), and a broad singlet at ~8.0–8.5 ppm (amide N-H).
Caption: Nucleophilic acyl substitution pathway forming the amide bond.
Applications in Chemical Biology & Drug Development
The architectural design of 2-chloro-N-(3-methoxyphenyl)propanamide makes it highly valuable in medicinal chemistry:
-
Covalent Warhead Development: The
-chloro amide acts as a potent electrophilic scaffold. In targeted drug design, this moiety is frequently utilized to create covalent inhibitors. The carbon-chlorine bond is susceptible to S_N2 displacement by biological nucleophiles, particularly the sulfhydryl groups of active-site cysteine residues in target enzymes, leading to irreversible enzyme inactivation. -
Late-Stage Functionalization: For library generation, the chlorine atom serves as an excellent leaving group. Researchers can displace it with various primary/secondary amines, thiols, or azides to rapidly generate diverse libraries of complex N-aryl amides without needing to rebuild the core amide linkage.
-
Lipophilic and Electronic Tuning: The 3-methoxyphenyl ring provides a dual advantage. It modulates the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability, while the ether oxygen acts as a hydrogen-bond acceptor, optimizing binding kinetics within hydrophobic protein pockets.
References
Molecular Architecture and Synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide: A Technical Whitepaper
Executive Summary As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular architecture and practical benchtop synthesis. 2-chloro-N-(3-methoxyphenyl)propanamide is a highly versatile halogenated N-aryl amide. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, and a field-proven, self-validating protocol for its synthesis.
Molecular Architecture & Physicochemical Profiling
The structural core of 2-chloro-N-(3-methoxyphenyl)propanamide is defined by its amide linkage (-C(=O)N-), which covalently connects a 3-methoxyphenyl moiety to a 2-chloropropanoyl group (1)[1]. The incorporation of a chlorine atom at the alpha position relative to the carbonyl group drastically alters the molecule's lipophilicity and metabolic stability, making it a privileged scaffold in chemical biology and drug discovery (2)[2].
To facilitate easy comparison and reference during assay development, the quantitative physicochemical data of the compound is summarized below:
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 2-chloro-N-(3-methoxyphenyl)propanamide |
| CAS Registry Number | 21262-11-3 |
| Chemical Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| Melting Point | 61 - 63 °C |
| Boiling Point (Predicted) | 373.2 ± 27.0 °C |
| Density (Predicted) | 1.222 ± 0.06 g/cm³ |
| pKa (Predicted) | 12.68 ± 0.70 |
(Data validated via 3[3] and 4[4]).
Mechanistic Pathway of Amide Bond Formation
The primary synthetic challenge in forming this compound lies in the efficient creation of the amide bond (2)[2]. The reaction operates via a classic nucleophilic acyl substitution. The amine group of 3-methoxyaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride.
Fig 1: Nucleophilic acyl substitution mechanism for amide bond formation.
Experimental Workflow: Synthesis & Isolation
A robust protocol must be a self-validating system. The following step-by-step methodology ensures high yield and purity by strategically managing reaction kinetics and byproduct elimination.
Step-by-Step Protocol:
-
Preparation & Initiation: Dissolve 1.0 equivalent of 3-methoxyaniline in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add 1.2 equivalents of Triethylamine (TEA). Causality: TEA acts as a stoichiometric proton scavenger. Without it, the HCl generated during the substitution would protonate the unreacted 3-methoxyaniline, forming an unreactive ammonium salt and prematurely stalling the reaction.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Acylation with acyl chlorides is highly exothermic. Lowering the temperature prevents thermal degradation and suppresses the formation of di-acylated side products.
-
Acylation: Perform a dropwise addition of 1.1 equivalents of 2-chloropropanoyl chloride. Causality: Dropwise addition ensures the acyl chloride remains the limiting reagent locally, maintaining a controlled reaction rate and preventing runaway exotherms.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Self-Validating Aqueous Workup:
-
1M HCl Wash: Selectively removes unreacted 3-methoxyaniline and TEA by converting them into water-soluble ammonium salts.
-
Saturated NaHCO3 Wash: Neutralizes any residual acidic species (e.g., unreacted acyl chloride that has hydrolyzed to carboxylic acid).
-
Brine Wash: Removes bulk water and breaks any emulsions in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel column chromatography or recrystallization to yield the pure amide.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation.
Spectroscopic Signatures (NMR & FTIR)
Validating the structural integrity of the synthesized compound is mandatory before downstream application. Spectroscopic analysis provides a definitive fingerprint of the molecule (1)[1].
-
¹H NMR (CDCl3):
-
Aromatic region (6.5–7.5 ppm): Multiple signals corresponding to the four protons on the 3-methoxyphenyl ring. The meta-substitution leads to a complex splitting pattern.
-
Methine proton (-CH(Cl)-): A distinct quartet due to splitting by the adjacent methyl group.
-
Methoxy protons (-OCH3): A sharp singlet integrating to three protons.
-
Terminal methyl (-CH3): A doublet split by the adjacent methine proton.
-
-
FTIR: Key diagnostic stretching frequencies include N-H stretching (amide A band), C=O stretching (amide I band), and C-Cl stretching in the lower frequency fingerprint region.
References
- Title: 2-chloro-N-(3-methoxyphenyl)
- Title: Buy 2-CHLORO-N-(3-METHOXYPHENYL)
- Title: 2-CHLORO-N-(3-METHOXYPHENYL)
- Title: 2-chloro-N-(3-methoxyphenyl)
Sources
Solubility of 2-chloro-N-(3-methoxyphenyl)propanamide in Organic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(3-methoxyphenyl)propanamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of the compound based on analogous structures and furnishes a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that profoundly influences the viability of a compound in numerous applications, from pharmaceutical formulations to synthetic organic chemistry. For a molecule like 2-chloro-N-(3-methoxyphenyl)propanamide, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable formulations. The amide linkage and the halogenated propanamide group are central to its chemical reactivity and interactions with solvents.[1] This guide offers a predictive analysis based on structurally related chloroacetanilide herbicides and provides a robust experimental framework for empirical validation.
Physicochemical Properties and Predicted Solubility Profile
Generally, compounds of this class exhibit good solubility in most organic solvents and are sparingly soluble in water.[2][3][4][5][6] The presence of the methoxyphenyl group in the target molecule is expected to contribute to its polarity and potential for hydrogen bonding, influencing its interaction with protic and aprotic solvents.
Table 1: Physicochemical Properties of 2-chloro-N-(3-methoxyphenyl)propanamide and Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Water Solubility |
| 2-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | 213.66 | 2.3[7] | Sparingly soluble (predicted) |
| Alachlor | C14H20ClNO2 | 269.77 | 2.8998[5] | 242 mg/L at 25°C[5][6] |
| Metolachlor | C15H22ClNO2 | 283.80 | 3.05[8] | 530 mg/L at 20°C[9] |
| Propachlor | C11H14ClNO | 211.69 | 1.62-2.30[4] | 580 mg/L at 25°C[10] |
Table 2: Reported Solubility of Analogous Chloroacetanilide Herbicides in Various Organic Solvents
| Solvent | Alachlor | Metolachlor | Propachlor (g/kg at 25°C)[10] |
| Acetone | Readily soluble[2] | Miscible[3][8] | 448 |
| Benzene | Readily soluble[2] | Miscible[3] | 737 |
| Ethanol | Readily soluble[2] | Miscible[3] | 408 |
| Toluene | - | Miscible[3][8] | 342 |
| Chloroform | - | - | 602 |
| Dichloromethane | - | Miscible[8] | - |
| n-Hexane | - | Miscible[8] | Insoluble |
| Xylene | - | Miscible[3] | 239 |
| Carbon Tetrachloride | - | - | 174 |
| Diethyl Ether | - | - | 219 |
Based on this comparative data, it is anticipated that 2-chloro-N-(3-methoxyphenyl)propanamide will exhibit high solubility in polar aprotic solvents like acetone and acetonitrile, as well as in chlorinated solvents and aromatic hydrocarbons. Its solubility in alcohols is also expected to be significant. Conversely, it is predicted to have low solubility in non-polar aliphatic hydrocarbons such as hexane.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the equilibrium solubility of 2-chloro-N-(3-methoxyphenyl)propanamide in various organic solvents using the shake-flask method, a gold standard for solubility assessment.
Materials and Equipment
-
Compound: 2-chloro-N-(3-methoxyphenyl)propanamide (>95% purity)[11]
-
Solvents: A range of analytical grade organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, toluene, hexane, ethyl acetate, dichloromethane).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.[12][13][14][15]
-
Volumetric flasks and pipettes
-
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-chloro-N-(3-methoxyphenyl)propanamide into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25°C.
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of 2-chloro-N-(3-methoxyphenyl)propanamide of known concentrations in the respective solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
Determine the concentration of the saturated solution by comparing its response to the calibration curve and accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.
-
Conclusion
While direct experimental data on the solubility of 2-chloro-N-(3-methoxyphenyl)propanamide is not currently published, a strong predictive understanding can be gained from the behavior of structurally similar chloroacetanilide compounds. It is anticipated that this compound will be readily soluble in a wide array of common organic solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a reliable and scientifically sound methodology. The generation of such empirical data is crucial for advancing research and development activities involving this important chemical intermediate.
References
-
ChemBK. propachlor. [Link]
-
National Center for Biotechnology Information. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem. [Link]
-
Inchem.org. Propachlor (EHC 147, 1993). [Link]
-
Extension Toxicology Network. ALACHLOR - EXTOXNET PIP. [Link]
-
Food and Agriculture Organization of the United Nations. METOLACHLOR 400 ISO common name Metolachlor. [Link]
-
Taylor & Francis Online. Alachlor – Knowledge and References. [Link]
-
Regulations.gov. SUBJECT: S-metolacblor - Human Health Risk Assessment for the Establishment of Permanent Tolerances for Use of the Herbicide on Sugarcane (PP#6F8519). [Link]
-
National Center for Biotechnology Information. Propachlor | C11H14ClNO | CID 4931 - PubChem. [Link]
-
National Center for Biotechnology Information. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. [Link]
-
PubChemLite. 2-chloro-n-(3-methoxyphenyl)propanamide (C10H12ClNO2). [Link]
-
Wikipedia. Alachlor. [Link]
-
Thoreauchem. 2-chloro-N-(3-methoxyphenyl)propanamide-21262-11-3. [Link]
-
USDA ARS. propachlor. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
ChemSrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. [Link]
-
MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]
-
Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. Alachlor CAS#: 15972-60-8 [m.chemicalbook.com]
- 3. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propachlor (EHC 147, 1993) [inchem.org]
- 5. EXTOXNET PIP - ALACHLOR [extoxnet.orst.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. PubChemLite - 2-chloro-n-(3-methoxyphenyl)propanamide (C10H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. cipac.org [cipac.org]
- 10. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thoreauchem.com [thoreauchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
Literature review on 2-chloro-N-(3-methoxyphenyl)propanamide synthesis pathways
Synthesis Pathways and Mechanistic Insights for 2-chloro-N-(3-methoxyphenyl)propanamide: A Technical Guide
Executive Summary
The compound 2-chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) is a highly versatile halogenated N-aryl amide. The presence of the 3-methoxyphenyl moiety provides a rigid scaffold capable of acting as a hydrogen bond acceptor, while the alpha-chloro group serves as a highly reactive site for downstream nucleophilic substitution[1]. This dual functionality makes it a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the chemical causality behind the synthesis of this molecule, focusing on self-validating experimental designs that ensure high yield, purity, and reproducibility.
Mechanistic Pathways & Chemical Logic
The fundamental synthetic challenge lies in the efficient construction of the amide linkage (-C(=O)N-) between 3-methoxyaniline and the 2-chloropropanoyl group[1]. We evaluate two primary mechanistic pathways:
Pathway A: Nucleophilic Acyl Substitution (The Industrial Standard)
This pathway utilizes 1 and 3-methoxyaniline[1].
-
Causality: The highly electrophilic carbonyl carbon of the acyl chloride facilitates a rapid, exothermic nucleophilic attack by the amine. The chloride ion acts as an excellent leaving group, driving the reaction forward[1].
-
Base Requirement: A base (e.g., Triethylamine or NaOH) is strictly required to scavenge the HCl byproduct. Without it, HCl protonates the unreacted 3-methoxyaniline, converting it into an unreactive ammonium salt and stalling the reaction at 50% conversion.
Pathway B: Carbodiimide-Mediated Coupling (The Milder Alternative)
This pathway utilizes 2-chloropropanoic acid and coupling reagents like EDC/HOBt or DCC[2].
-
Causality: While 2 for their mild conditions[3], they are suboptimal here. The formation of the O-acylisourea intermediate is slower than acyl chloride substitution, and the reaction suffers from poor atom economy due to the generation of stoichiometric urea byproducts[3]. Furthermore, prolonged reaction times can lead to unwanted side reactions at the reactive alpha-chloro position.
Mechanistic logic for the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide via two pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that errors are caught in real-time before proceeding to the next step.
Protocol A: Anhydrous Base-Mediated Acylation (Recommended)
This protocol utilizes anhydrous conditions to maximize yield and prevent the hydrolysis of the acyl chloride.
-
Preparation & Dissolution: Dissolve 3-methoxyaniline (1.0 equiv, 10 mmol) and Triethylamine (TEA, 1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Causality: Cooling is non-negotiable. The reaction is highly exothermic; a temperature spike will promote double acylation or nucleophilic attack on the alpha-chloro group.
-
-
Electrophile Addition: Dissolve 2-chloropropanoyl chloride (1.05 equiv, 10.5 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction & In-Process Control (Validation Check 1): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation: Perform Thin-Layer Chromatography (TLC) using 3:1 Hexane:Ethyl Acetate. The reaction is complete when the aniline spot (Rf ~0.6) disappears and a new, UV-active amide spot (Rf ~0.4) appears.
-
-
Quench & Workup (Validation Check 2): Quench the reaction with 1N HCl (20 mL). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL).
-
Causality & Validation: The 1N HCl wash removes residual TEA and unreacted aniline. The aqueous layer must test acidic (pH ~1). The NaHCO₃ wash neutralizes any hydrolyzed acyl chloride (2-chloropropanoic acid), pulling it into the aqueous phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization or silica gel chromatography if necessary.
Protocol B: Aqueous Biphasic Acylation (Schotten-Baumann Conditions)
For larger scale or environmentally conscious syntheses, 4 or classic Schotten-Baumann conditions can be employed[4]. The amine is dissolved in an organic solvent (e.g., EtOAc) and stirred vigorously with an aqueous NaOH solution while the acyl chloride is added. The biphasic nature acts as a heat sink, and the interfacial reaction minimizes side reactions.
Self-validating experimental workflow for the anhydrous acylation of 3-methoxyaniline.
Quantitative Data: Yield & Condition Comparison
The following table summarizes the quantitative performance metrics of the discussed synthetic pathways based on standard organic synthesis parameters.
| Synthetic Pathway | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Byproduct |
| Pathway A (Anhydrous) | Acyl Chloride + TEA | DCM | 0 to 25 | 2.0 | 85 - 92 | Triethylamine hydrochloride |
| Pathway B (Biphasic) | Acyl Chloride + NaOH | Water/EtOAc | 0 to 25 | 3.0 | 75 - 85 | Sodium chloride |
| Pathway C (Coupling) | Carboxylic Acid + EDC | DMF | 25 | 12.0 | 60 - 70 | Urea derivative |
Spectroscopic Validation Signatures
Spectroscopic analysis is the final, non-negotiable step in the self-validating system to confirm the identity and purity of the synthesized 2-chloro-N-(3-methoxyphenyl)propanamide[1].
-
¹H NMR (CDCl₃, 400 MHz): Look for the distinct quartet of the alpha-chloro proton at ~4.55 ppm (q, 1H, J = 7.0 Hz) and the corresponding methyl doublet at ~1.75 ppm (d, 3H, J = 7.0 Hz). The methoxy protons will appear as a sharp singlet at ~3.80 ppm, and the amide N-H will present as a broad singlet downfield at ~8.20 ppm[1].
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon will resonate at ~168 ppm. The alpha-chloro carbon is typically found at ~54 ppm, closely overlapping with the methoxy carbon at ~55 ppm.
-
FTIR (ATR): Confirmation of the amide bond is achieved by observing the N-H stretch at ~3250 cm⁻¹ and the strong C=O stretch (Amide I band) at ~1660 cm⁻¹. The C-Cl stretch will be visible in the fingerprint region at ~750 cm⁻¹[1].
References
- Title: 2-chloro-N-(3-methoxyphenyl)
- Source: Chemical Society Reviews (RSC Publishing)
- Source: Organic Process Research & Development (ACS Publications)
- Title: Nickel-Catalyzed Suzuki-Miyaura Reactions of Unactivated Alkyl Chlorides (Zhe Lu Thesis)
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Electronic Properties and Reactivity Profile of 2-chloro-N-(3-methoxyphenyl)propanamide
An In-Depth Technical Guide for Chemical Biology and Drug Development
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, bifunctional building blocks are the cornerstone of divergent library generation. 2-chloro-N-(3-methoxyphenyl)propanamide (CAS 21262-11-3) is a prime example of such a molecule. It features a robust, resonance-stabilized amide core flanked by two highly programmable sites: an electrophilic
As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will deconstruct the frontier molecular orbitals that dictate this molecule's behavior, establish the causality behind its divergent reactivity, and provide self-validating experimental protocols for its functionalization.
Electronic Properties & Molecular Orbital Dynamics
To predict the reactivity of 2-chloro-N-(3-methoxyphenyl)propanamide, we must first isolate the electronic contributions of its three primary moieties: the amide linkage, the 3-methoxyphenyl ring, and the
The Amide Linkage: Resonance Stabilization
The core of this molecule is the amide bond (-C(=O)N-), which dictates its overall conformational rigidity 1. The nitrogen lone pair delocalizes into the carbonyl
The 3-Methoxyphenyl Ring: Competing Inductive and Resonance Effects
The aromatic ring is attached directly to the amide nitrogen. The methoxy group (-OCH
-
Resonance Effect (+R): The oxygen lone pairs donate electron density into the aromatic ring, activating the ortho and para positions relative to the methoxy group.
-
Inductive Effect (-I): Because the methoxy group is highly electronegative, it withdraws electron density through the
-bonds. Since it is meta to the amide nitrogen, the +R effect does not directly increase electron density at the carbon attached to the nitrogen; instead, the -I effect slightly withdraws electron density from the amide system.
The -Chloro Propanamide Moiety: Electrophilic Activation
The introduction of a chlorine atom at the
Electronic effects dictating the divergent reactivity profile of the molecule.
Reactivity Landscape
The electronic properties described above culminate in a highly specific reactivity profile, summarized by kinetic and thermodynamic controls.
Kinetically Favored: S 2 Substitution at the -Carbon
The replacement of the
Thermodynamically Hindered: Nucleophilic Acyl Substitution
While acid chlorides readily undergo nucleophilic acyl substitution, amides are notoriously unreactive due to the resonance stabilization of the ground state. Nucleophilic acyl substitution on this molecule requires forcing conditions (strong aqueous acid or base, prolonged reflux) to proceed through the high-energy tetrahedral intermediate 3. Therefore, in the presence of a nucleophile, the
Quantitative Reactivity Summary
Table 1: Reactivity Kinetics & Thermodynamic Parameters
| Reaction Pathway | Reagents / Conditions | Relative Rate | Mechanistic Rationale |
| S | Diethylamine, K | Fast (>95% yield) | Enhanced electrophilicity of |
| Amide Hydrolysis | NaOH (aq), Reflux, 100°C | Very Slow (<10% yield) | High activation energy required to break resonance stabilization. |
| Electrophilic Aromatic Substitution | HNO | Moderate | Ring activated by -OCH |
Self-Validating Experimental Workflows
To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following workflow details the S
Self-validating experimental workflow for alpha-carbon amination via SN2 substitution.
Protocol 1: -Carbon Amination (Synthesis of an Amino-Amide)
Objective: Displace the
-
Reaction Setup (The "Why"):
-
Dissolve 1.0 equivalent of 2-chloro-N-(3-methoxyphenyl)propanamide in anhydrous Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophile's energy and accelerating the S
2 pathway.
-
-
Base Addition:
-
Add 2.0 equivalents of anhydrous Potassium Carbonate (K
CO ). Causality: K CO acts as a heterogeneous inorganic base to scavenge the HCl generated during the reaction. This prevents the reacting amine from becoming protonated (and thus deactivated) into an ammonium salt.
-
-
Nucleophile Addition:
-
Add 1.5 equivalents of Diethylamine dropwise.
-
-
Thermal Activation & In-Process Validation:
-
Heat the mixture to reflux (80°C) for 12 hours.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate system. The starting material (neutral) will have a high R
(~0.6). The product (containing a basic tertiary amine) will interact strongly with the acidic silica gel, resulting in a significantly lower R (~0.2), providing immediate visual confirmation of conversion.
-
-
Workup:
-
Cool to room temperature, filter off the K
CO salts, and concentrate the filtrate. Partition between Ethyl Acetate and water to remove residual salts and water-soluble impurities.
-
Protocol 2: Spectroscopic Validation
Spectroscopic analysis is fundamental to confirming the identity and purity of newly synthesized molecules 1. To validate the success of the S
Table 2: Predictive Spectroscopic Signatures (Starting Material)
| Technique | Functional Group / Moiety | Expected Signal / Shift | Causality / Origin |
| Amide N-H | ~8.0 - 8.5 ppm (broad singlet) | Strong deshielding by the adjacent carbonyl and the aromatic ring current. | |
| Methoxy (-OCH | ~3.8 ppm (singlet, 3H) | The highly electronegative oxygen deshields the attached methyl protons. | |
| ~4.5 - 4.7 ppm (quartet, 1H) | Extreme deshielding caused by the combined -I effects of the adjacent Cl and C=O groups. | ||
| FTIR | N-H Stretch | ~3250 - 3350 cm | Characteristic of secondary amides; frequency shifts based on solid-state hydrogen bonding. |
| FTIR | C=O Stretch (Amide I) | ~1650 - 1680 cm | Lower frequency than typical ketones (~1715 cm |
Validation Logic: Upon successful amination (Protocol 1), the
References
- 2-chloro-N-(3-methoxyphenyl)
- Source: nih.
- 21.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)
Sources
2-chloro-N-(3-methoxyphenyl)propanamide as a scaffold in medicinal chemistry
Executive Summary
In the modern era of targeted covalent inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), identifying scaffolds that balance intrinsic reactivity with target specificity is paramount. 2-chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) represents a highly privileged structural motif. By combining an
Chemical Logic & Mechanistic Profiling
The architectural brilliance of 2-chloro-N-(3-methoxyphenyl)propanamide lies in the synergistic function of its two primary domains:
-
The Electrophilic Warhead (
-Chloropropanamide): Unlike highly reactive Michael acceptors (e.g., unsubstituted acrylamides), -chloroamides operate via an displacement mechanism, typically targeting the thiolate of cysteine residues 1[1]. The presence of the -methyl group (propanamide vs. acetamide) introduces critical steric hindrance along the Bürgi-Dunitz trajectory. This subtle modification lowers the intrinsic reactivity of the carbon-chlorine bond, significantly increasing the molecule's half-life in the presence of off-target nucleophiles like glutathione (GSH), thereby minimizing systemic toxicity 2[2]. -
The Recognition Moiety (3-Methoxyphenyl): The meta-methoxy group serves a dual purpose. First, it acts as a lipophilic anchor to drive the initial reversible binding event (
). Second, the methoxy oxygen acts as a hydrogen bond acceptor. In specific kinase pockets, this electron-rich moiety can interact with local amino acids, perturbing the of nearby nucleophilic residues (such as lysine or cysteine) and dramatically accelerating the rate of covalent adduction ( ) once the reversible complex is formed 3[3].
Synthetic Methodology & Validation Protocol
To ensure high fidelity in library generation, the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide must follow a self-validating protocol. The following methodology details the nucleophilic acyl substitution required to yield the target scaffold 4[4].
Step-by-Step Workflow
-
Reagent Preparation: Dissolve 3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: DCM provides excellent solubility for the starting materials and the transient acylium intermediate while remaining strictly inert to the acyl chloride.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirring solution.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing as a nucleophile, ensuring the aniline is not protonated and stalled.
-
-
Electrophile Introduction: Cool the reaction vessel to 0 °C. Begin the dropwise addition of 2-chloropropanoyl chloride (1.1 eq).
-
Causality: The
-methyl group on the acyl chloride increases steric hindrance. Cooling to 0 °C suppresses exothermic side reactions (e.g., ketene formation) and ensures high chemoselectivity for the amine over any trace environmental moisture.
-
-
Self-Validating Workup:
-
Monitor via TLC (Hexanes/EtOAc). Complete consumption of the fluorescent aniline spot validates reaction completion.
-
Wash the organic layer with 1N HCl (removes unreacted aniline and DIPEA), followed by saturated
(neutralizes and removes hydrolyzed 2-chloropropanoyl chloride).
-
-
Spectroscopic Validation: Confirm identity via
-NMR. The spectrum must show a diagnostic doublet for the -methyl group, a quartet for the -proton adjacent to the chlorine, and a sharp singlet at ~3.8 ppm corresponding to the methoxy protons 4[4].
Step-by-step synthetic workflow and validation for 2-chloro-N-(3-methoxyphenyl)propanamide.
Covalent Targeting & Biological Applications
In contemporary drug discovery,
The mechanism of action relies on a two-step kinetic model:
-
Reversible Association: The 3-methoxyphenyl group anchors the molecule in the hydrophobic pocket.
-
Irreversible Inactivation: The proximity effect drives the rate-limiting
nucleophilic attack of the target thiolate onto the -carbon, displacing the chloride leaving group and forming a permanent thioether bond.
Mechanism of targeted covalent inhibition and subsequent downstream signaling blockade.
Quantitative Data: Warhead Reactivity Profiling
To select the appropriate electrophile for a medicinal chemistry campaign, researchers must compare intrinsic reactivities. The table below summarizes the comparative reactivity of common covalent warheads, highlighting why the sterically hindered
| Warhead Class | Intrinsic Reactivity (GSH | Primary Target Residue | Mechanism of Adduction | Reversibility |
| Acrylamide | Moderate (hours) | Cysteine | Michael Addition | Irreversible |
| Chloroacetamide | High to Moderate (mins - hours) | Cysteine / Lysine | Irreversible | |
| Moderate (hours - days) | Cysteine | Sterically Hindered | Irreversible | |
| Fluorosulfate | Low (days) | Tyrosine / Lysine | SuFEx / Substitution | Irreversible |
Table 1: Comparative reactivity profiling of covalent warheads. Data synthesized from covalent fragment library screening principles.
References
- 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3, Benchchem.
- , NIH PMC.
- Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies, Journal of Medicinal Chemistry - ACS Publications.
- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction, NIH PMC.
- Covalent Fragment Library, Enamine.
- Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1, NIH PMC.
Sources
- 1. Covalent Fragment Library - Enamine [enamine.net]
- 2. Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Covalent targeting of non-cysteine residues in PI4KIIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Thermophysical Characterization and Synthetic Methodologies of 2-Chloro-N-(3-methoxyphenyl)propanamide: A Technical Whitepaper
Executive Summary
2-Chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) is a halogenated propanamide derivative widely utilized as a reactive intermediate in medicinal chemistry and organic synthesis[1]. The molecule features an alpha-chloro amide motif, rendering the alpha-carbon highly susceptible to nucleophilic substitution (SN2) reactions. This structural characteristic makes it an invaluable building block for synthesizing complex heterocycles, amino acid derivatives, and pharmaceutical libraries.
For drug development professionals and formulation scientists, understanding the precise thermophysical properties—specifically the melting point (MP) and boiling point (BP)—is critical for downstream processing, purification, and storage. This whitepaper synthesizes empirical data, predictive modeling, and laboratory protocols to provide an authoritative guide on the thermal behavior and synthesis of this compound.
Thermophysical Profiling: Data and Mechanistic Insights
The thermal characterization of alpha-chloro amides presents unique challenges. Below is the consolidated thermophysical data for 2-chloro-N-(3-methoxyphenyl)propanamide.
Quantitative Data Summary
| Property | Value | Methodology / State | Source |
| Molecular Weight | 213.66 g/mol | Theoretical | [1] |
| Melting Point (Form A) | 61 – 63 °C | Experimental | [2] |
| Melting Point (Form B) | 69 – 70 °C | Experimental | [3] |
| Boiling Point | 373.2 ± 27.0 °C | Predicted (ACD/Labs) | [2] |
| Density | 1.222 ± 0.06 g/cm³ | Predicted | [2] |
| pKa (Amide N-H) | 12.68 ± 0.70 | Predicted | [2] |
Causality in Thermal Behavior (Application Scientist Insights)
The Melting Point Discrepancy: A critical observation in the literature is the variance in reported melting points: 61–63 °C[2] versus 69–70 °C[3]. As an application scientist, this 7–8 °C discrepancy is a classic indicator of either crystalline polymorphism or purity variances resulting from different synthetic routes.
-
Polymorphism: Amides readily form intermolecular hydrogen bonds (N-H···O=C). Depending on the crystallization solvent (e.g., polar protic vs. non-polar aprotic) and cooling rate, the molecule can pack into different crystal lattices, yielding distinct melting endotherms.
-
Impurity Depression: Trace amounts of unreacted 3-methoxyaniline or residual 2-chloropropanoic acid from hydrolysis can act as plasticizers, depressing the melting point to the lower 61–63 °C range.
The Boiling Point Conundrum: The boiling point of 373.2 °C is strictly a predicted value[2]. In practical laboratory settings, attempting to boil an alpha-chloro amide at atmospheric pressure is futile. Heating this compound beyond 250–300 °C supplies sufficient activation energy to induce thermal degradation—specifically, dehydrohalogenation (loss of HCl) or homolytic cleavage of the amide bond. Therefore, purification via distillation requires high-vacuum conditions (e.g., < 0.1 Torr) to lower the boiling point below its thermal decomposition threshold.
Caption: Thermal degradation pathways preventing experimental observation of the theoretical boiling point.
Experimental Protocols: Synthesis and Thermal Validation
To ensure absolute trustworthiness in thermophysical data, the compound must be synthesized and validated through a closed-loop, self-validating protocol. The following methodologies detail the synthesis via nucleophilic acyl substitution[1] and subsequent thermal analysis.
Protocol A: Synthesis and Purification
Objective: To synthesize high-purity 2-chloro-N-(3-methoxyphenyl)propanamide suitable for Differential Scanning Calorimetry (DSC).
-
Reaction Setup: Dissolve 1.0 equivalent of 3-methoxyaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).
-
Causality: TEA acts as an acid scavenger. Without it, the generated HCl would protonate the unreacted 3-methoxyaniline, forming an insoluble hydrochloride salt and prematurely halting the reaction.
-
-
Acylation: Cool the reaction flask to 0 °C using an ice bath. Add 1.1 equivalents of 2-chloropropanoyl chloride dropwise over 30 minutes.
-
Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the nucleophilic acyl substitution, preventing the formation of dark, tarry byproducts.
-
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 1M HCl (to remove residual TEA and unreacted aniline), followed by saturated NaHCO₃ (to neutralize residual acid), and finally brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Recrystallization (Self-Validating Step): Evaporate the DCM in vacuo. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes (1:3 ratio). Collect the crystals via vacuum filtration and dry in a vacuum oven at 40 °C until a constant weight is achieved.
-
Validation: Achieving constant weight ensures all trapped solvent is removed, preventing artificial depression of the melting point during analysis.
-
Protocol B: Thermal Analysis (DSC and TGA)
Objective: To empirically determine the melting point and assess thermal stability limits.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the recrystallized compound into a standard aluminum DSC pan and crimp the lid.
-
DSC Execution: Run the Differential Scanning Calorimeter from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Validation: A sharp endothermic peak with an onset between 69–70 °C confirms high purity[3]. A broad peak indicates residual impurities or solvent.
-
-
TGA Execution: To validate the inability to reach the boiling point, load 5.0 mg into a Thermogravimetric Analyzer. Heat from 25 °C to 400 °C at 10 °C/min.
-
Validation: Observe the derivative weight loss curve (dTGA). Significant mass loss prior to 373 °C confirms thermal degradation supersedes boiling at atmospheric pressure.
-
Caption: Synthetic workflow and thermal validation pipeline for 2-chloro-N-(3-methoxyphenyl)propanamide.
Conclusion
The thermophysical characterization of 2-chloro-N-(3-methoxyphenyl)propanamide requires a nuanced understanding of amide chemistry. While predictive models suggest a boiling point of ~373 °C, empirical evidence dictates that thermal degradation pathways render this unreachable at standard pressure. Furthermore, the melting point is highly sensitive to the synthetic workup and crystallization parameters, with high-purity crystalline forms exhibiting an endothermic transition at 69–70 °C. Strict adherence to self-validating analytical protocols like DSC and TGA is mandatory for researchers utilizing this intermediate in drug discovery pipelines.
References
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 2-Chloro-N-(3-methoxyphenyl)propanamide
Introduction & Mechanistic Rationale
Halogenated N-aryl amides, such as 2-chloro-N-(3-methoxyphenyl)propanamide, are critical building blocks in medicinal chemistry. They frequently serve as versatile intermediates in the synthesis of antihypertensive agents (e.g., 3,4-dihydroquinolin-2(1H)-ones), local anesthetics (prilocaine analogs), and selective kinase inhibitors[1][2].
The primary synthetic route to this compound is the acylation of 3-anisidine (3-methoxyaniline) with 2-chloropropanoyl chloride. While traditional Schotten-Baumann reactions utilize a biphasic aqueous sodium hydroxide system[3], α-chloro acid chlorides are highly susceptible to rapid hydrolysis in the presence of water[4]. To circumvent this degradation and ensure a high-yielding, self-validating protocol, we employ modified anhydrous conditions using dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as an organic acid scavenger[4][5].
Causality in Experimental Design:
-
Anhydrous Environment: Prevents the competitive hydrolysis of 2-chloropropanoyl chloride into 2-chloropropanoic acid, which would severely depress the yield and complicate purification[4].
-
Strict Temperature Control (0 °C to RT): The nucleophilic acyl substitution is highly exothermic. Initial cooling to 0 °C suppresses unwanted diacylation and polymerization side-reactions of the activated aromatic ring[4][5].
-
Triethylamine (Et₃N) Base: Acts as a proton sink. For every molecule of amide formed, one equivalent of HCl is generated. Et₃N neutralizes this to form Et₃N·HCl, driving the reaction forward and preventing the protonation (and subsequent deactivation) of the 3-anisidine nucleophile[5].
Mechanistic Pathway
The reaction proceeds via a classic nucleophilic acyl substitution pathway[1][5]. The amine nitrogen of 3-anisidine attacks the electrophilic carbonyl carbon of the acid chloride, forming a zwitterionic tetrahedral intermediate. Subsequent deprotonation by Et₃N and the expulsion of the chloride leaving group yields the stable amide[3].
Caption: Mechanistic pathway of the nucleophilic acyl substitution (Modified Schotten-Baumann).
Materials & Reagents
Table 1: Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| 3-Anisidine | 123.15 | 1.0 | 10.0 | 1.23 g | Substrate (Nucleophile) |
| 2-Chloropropanoyl chloride | 126.97 | 1.1 | 11.0 | 1.40 g (1.07 mL) | Acylating Agent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 | 1.52 g (2.10 mL) | Acid Scavenger (Base) |
| Dichloromethane (DCM) | 84.93 | N/A | N/A | 30 mL | Anhydrous Solvent |
Note: DCM and Et₃N must be anhydrous to prevent reagent degradation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of the target amide.
Step-by-Step Protocol
This protocol is designed as a self-validating system , ensuring that each phase contains built-in checks to confirm reaction success and product purity[4][5].
Phase 1: Preparation and Dissolution
-
Setup: Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.
-
Dissolution: Add 1.23 g (10.0 mmol) of 3-anisidine and 30 mL of anhydrous DCM to the flask. Stir until fully dissolved.
-
Base Addition: Inject 2.10 mL (15.0 mmol) of anhydrous Et₃N via syringe.
Phase 2: Acylation
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition: Draw 1.07 mL (11.0 mmol) of 2-chloropropanoyl chloride into a dry syringe. Add this dropwise to the stirring solution over 15 minutes.
-
Causality Check: Dropwise addition prevents localized heating and minimizes the formation of diacylated byproducts. The solution may become cloudy as Et₃N·HCl salts precipitate.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT). Stir for an additional 2–4 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 Hexanes/Ethyl Acetate). Validate the complete consumption of 3-anisidine (
) and the appearance of the less polar amide product ( ).
Phase 3: Aqueous Workup (Self-Validating Extraction)
-
Quenching: Slowly add 15 mL of deionized water to the reaction mixture to quench any unreacted acid chloride. Transfer the biphasic mixture to a separatory funnel.
-
Acid Wash: Separate the organic (bottom) layer. Wash the organic layer with 15 mL of 1M HCl.
-
Validation: This step selectively protonates unreacted 3-anisidine and Et₃N, pulling them into the aqueous layer and leaving the neutral amide in the organic phase.
-
-
Base Wash: Wash the organic layer with 15 mL of saturated aqueous NaHCO₃.
-
Validation: This neutralizes residual HCl and extracts any hydrolyzed 2-chloropropanoic acid byproduct into the aqueous phase.
-
-
Brine Wash: Wash with 15 mL of saturated NaCl (brine) to remove residual water from the organic phase.
Phase 4: Isolation and Purification
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot Ethyl Acetate, slowly adding Hexanes until turbidity appears. Cool to 0 °C to induce crystallization. Filter and dry under vacuum to obtain the pure 2-chloro-N-(3-methoxyphenyl)propanamide.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized amide, perform NMR and FTIR spectroscopy[1].
Table 2: Expected Analytical Characterization Data
| Technique | Signal / Peak | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Amide N-H proton | |
| Aromatic C5-H | ||
| Aromatic C2-H | ||
| Aromatic C6-H | ||
| Aromatic C4-H | ||
| Aliphatic C-H ( | ||
| Methoxy -OCH₃ protons | ||
| Aliphatic -CH₃ protons | ||
| FTIR (ATR, cm⁻¹) | 3250 | N-H stretching |
| 1665 | C=O stretching (Amide I band) | |
| 1600, 1550 | C=C aromatic stretching | |
| 1250 | C-O stretching (Methoxy group) | |
| 680 | C-Cl stretching |
Troubleshooting & Optimization
| Observation / Issue | Mechanistic Cause | Optimization Strategy |
| Low Yield / High Starting Material | Hydrolysis of 2-chloropropanoyl chloride due to moisture[4]. | Ensure glassware is flame-dried. Use strictly anhydrous DCM and freshly distilled Et₃N. |
| Formation of Diacylated Byproduct | Excess acid chloride reacting with the newly formed amide[4]. | Strictly adhere to the 1.1 eq stoichiometry for the acid chloride and maintain 0 °C during addition. |
| Product is an Oil (Fails to Crystallize) | Presence of residual Et₃N or solvent impurities. | Ensure thorough 1M HCl washing. Leave the crude product under high vacuum for 2 hours prior to recrystallization. |
References
*[1] Benchchem. "Established Synthetic Routes to 2-chloro-N-(3-methoxyphenyl)propanamide". benchchem.com. 1 *[4] Benchchem. "Technical Support Center: 2-Chloropropionyl Chloride Acylation". benchchem.com. 4 *[2] Pai, N.R., & Samel, A.B. "Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents". Asian Journal of Chemistry. 2 *[5] Benchchem. "Application Notes and Protocols for the Acylation of Primary Amines with 2-Chloropropionyl Chloride". benchchem.com.5 *[3] Organic Chemistry Portal. "Schotten-Baumann Reaction". organic-chemistry.org. 3
Sources
Application Note: Optimized Reaction Conditions for the Acylation of 3-Methoxyaniline with 2-Chloropropionyl Chloride
Introduction & Chemical Context
The synthesis of N-(3-methoxyphenyl)-2-chloropropionamide via the acylation of 3-methoxyaniline with 2-chloropropionyl chloride is a fundamental and highly utilized transformation in organic synthesis[1]. This specific structural motif—an α-chloro amide—serves as a highly versatile scaffold. The presence of the reactive chlorine atom on the α-carbon allows for subsequent nucleophilic substitutions, making this intermediate invaluable in the development of complex pharmaceuticals, such as EthR inhibitors for tuberculosis treatment[2], and in the synthesis of substituted indolone derivatives[3].
Mechanistic Causality & Reaction Parameters
As a self-validating synthetic procedure, this reaction relies on a classic nucleophilic acyl substitution pathway[4]. To achieve high yields and prevent the formation of impurities, several mechanistic parameters must be strictly controlled:
-
Chemoselectivity and Temperature Control : 2-Chloropropionyl chloride is a bifunctional electrophile, possessing both a highly polarized sp² carbonyl carbon and an sp³ α-carbon bearing the chlorine atom. Because the carbonyl carbon is significantly more electrophilic, acylation is the dominant pathway[4]. By initiating the reaction at 0 °C, we kinetically favor the lower-activation-energy acyl substitution and suppress potential S_N2 alkylation side-reactions at the α-carbon[1]. Furthermore, dropwise addition is critical to mitigate the exothermic nature of the reaction, preventing localized thermal spikes that could degrade the reagents[3].
-
The Critical Role of the Acid Scavenger : As the amine attacks the acyl chloride, one equivalent of hydrochloric acid (HCl) is generated[1]. If left unneutralized, this HCl will rapidly protonate the unreacted 3-methoxyaniline, converting it into a non-nucleophilic anilinium salt and stalling the reaction at a maximum of 50% conversion. To drive the reaction to completion, an organic base such as Triethylamine (TEA) is introduced. TEA acts as an acid scavenger, neutralizing the HCl and maintaining the 3-methoxyaniline in its active, free-base form[1]. Alternatively, an excess of the aniline itself can be used as the acid binder, though this is less atom-economical[3].
-
Solvent Selection : Anhydrous Dichloromethane (DCM) is the standard solvent due to its aprotic nature, preventing solvent-driven hydrolysis of the acyl chloride while maintaining excellent solubility for both the reagents and the resulting amide[1]. In high-throughput parallel synthesis, Dimethylacetamide (DMAc) has also been utilized successfully, sometimes eliminating the need for an external base due to the solvent's inherent proton-accepting properties[2].
Reaction Optimization Data
The following table synthesizes quantitative data from various authoritative methodologies, providing a comparative overview of reaction efficiencies under different experimental conditions.
| Solvent | Base / Acid Scavenger | Temperature | Time | Reported Yield | Reference |
| Dichloromethane (DCM) | Triethylamine (TEA) (2.0 eq) | 0 °C to RT | 2 - 4 h | 85 - 99% | 1[1] |
| Ethyl Acetate / Ether | Excess 3-Methoxyaniline | 0 °C to RT | 1 - 2 h | 80 - 90% | 3[3] |
| Dimethylacetamide (DMAc) | None (Solvent mediated) | RT to 50 °C | 1 - 2 h | 88 - 98% | 2[2] |
Process Workflows & Pathway Diagrams
Nucleophilic acyl substitution pathway for 3-methoxyaniline acylation.
General experimental workflow for the acylation of 3-methoxyaniline.
Standard Operating Procedure (SOP)
Self-Validating Protocol for the Synthesis of N-(3-methoxyphenyl)-2-chloropropionamide
Materials & Reagents:
-
3-Methoxyaniline (1.0 equiv, limiting reagent)
-
2-Chloropropionyl chloride (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (~10 mL per gram of amine)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 equiv) and anhydrous DCM. Stir under an inert atmosphere (N₂ or Ar) to ensure complete dissolution.
-
Base Addition : Inject Triethylamine (2.0 equiv) into the reaction flask. Causality Check: The slight excess of TEA ensures complete neutralization of the HCl byproduct, preventing the stalling of the reaction.
-
Thermal Equilibration : Submerge the reaction flask in an ice-water bath. Allow the mixture to stir for 10-15 minutes to equilibrate to 0 °C.
-
Controlled Acylation : Dilute 2-chloropropionyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Using an addition funnel or syringe, add this solution dropwise to the cooled reaction mixture over a period of 15-30 minutes. Validation Check: Observe for a mild exotherm and the potential formation of a white precipitate (TEA·HCl salt), indicating the reaction is proceeding successfully.
-
Propagation : Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature. Stir for 2 to 4 hours.
-
Reaction Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 3:1). The reaction is deemed complete when the 3-methoxyaniline spot is fully consumed.
-
Quenching & Extraction : Quench the reaction by carefully adding saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride and excess TEA. Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the remaining aqueous layer twice with fresh DCM.
-
Washing & Drying : Combine the organic extracts and wash with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration & Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude N-(3-methoxyphenyl)-2-chloropropionamide can be purified via recrystallization from an appropriate solvent system or via silica gel column chromatography.
References
-
Title : Application Notes and Protocols for the Acylation of Primary Amines with 2-Chloropropionyl Chloride. Source : Benchchem. URL :1
-
Title : Process for preparing 5-phenylformyl-3-methyl-2-indolone (CN1379024A). Source : Google Patents. URL : 3
-
Title : 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3. Source : Benchchem. URL : 4
-
Title : Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. Source : ACS Publications. URL : 2
Sources
Application Note: Solvent Selection and Optimization for the Synthesis of 2-Chloro-N-(3-methoxyphenyl)propanamide
Executive Summary & Mechanistic Context
The synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide —a highly versatile halogenated anilide intermediate used in chemical biology and drug discovery—relies on the nucleophilic acyl substitution of 2-chloropropanoyl chloride by 3-methoxyaniline[1].
While the chemistry itself is a textbook amidation, scaling this reaction introduces significant thermodynamic and environmental challenges. The reaction is highly exothermic and generates equimolar amounts of hydrogen chloride (HCl) gas[1]. Consequently, the choice of solvent is not merely a vehicle for dissolution; it is the primary engineering control for heat dissipation, byproduct partitioning, and overall process mass intensity (PMI). This guide transitions the workflow away from classical, hazardous solvents toward sustainable, field-proven alternatives guided by modern pharmaceutical sustainability metrics[2].
Mechanistic Causality in Solvent Selection
Historically, dichloromethane (DCM) and N,N-dimethylformamide (DMF) were the default solvents for acyl chloride amidations due to their exceptional solvating power and chemical inertness[3]. However, these solvents are now heavily penalized or restricted in modern pharmaceutical development due to their toxicity, ozone-depleting potential, and high waste-disposal costs[3].
Guided by the [2] and the [4], we must evaluate solvents based on safety, health, and environmental (SHE) criteria[5]:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ethereal solvent that serves as a premier, green replacement for DCM[6]. Unlike THF, 2-MeTHF has extremely low water miscibility, allowing for seamless phase separation during aqueous workup[6]. It is highly stable to the basic conditions required for acid scavenging.
-
Ethyl Acetate (EtOAc): A green, readily available ester[3]. While susceptible to hydrolysis under harsh, prolonged basic conditions, it performs exceptionally well in rapid amidations utilizing organic bases like triethylamine (TEA)[3].
-
Biphasic Systems (Schotten-Baumann Conditions): Utilizing a water-immiscible organic solvent (e.g., 2-MeTHF) alongside an aqueous inorganic base (e.g.,
). This compartmentalizes the reaction: the organic phase houses the reactants, while the aqueous phase acts as a thermodynamic sink for the exothermic generation of HCl, neutralizing it immediately. This prevents the protonation of the nucleophilic 3-methoxyaniline, driving the reaction to >99% conversion.
Quantitative Solvent Comparison
| Solvent | GSK Sustainability Score | Water Miscibility ( g/100 mL) | Boiling Point (°C) | Suitability for Acid Chloride Amidation |
| Dichloromethane (DCM) | Red (High Concern)[2] | 1.3 | 39.6 | Excellent but environmentally restricted[3]. |
| 2-MeTHF | Green (Recommended)[6] | 14.0 | 80.2 | Excellent; ideal for biphasic Schotten-Baumann[6]. |
| Ethyl Acetate (EtOAc) | Green (Recommended)[3] | 8.3 | 77.1 | Great for anhydrous conditions with organic bases[3]. |
| Toluene | Yellow (Moderate)[2] | 0.05 | 110.6 | Good, but poor solubility for polar intermediates. |
Decision Workflow for Amidation
Figure 1: Decision matrix for solvent selection in the amidation of 3-methoxyaniline.
Experimental Protocols
To ensure robust reproducibility, two self-validating protocols are provided. Protocol A is the preferred method for scale-up due to its superior environmental profile and ease of purification.
Protocol A: Biphasic Schotten-Baumann Synthesis (Greenest Approach)
System: 2-MeTHF / Aqueous
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (10.0 mmol, 1.23 g) in 20 mL of 2-MeTHF.
-
Base Addition: Add 20 mL of a 10% w/v aqueous
solution. Stir vigorously (800+ rpm) to establish a fine biphasic emulsion. -
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Cooling mitigates the highly exothermic nature of the acyl chloride addition, preventing the degradation of the acid chloride and minimizing impurity formation.
-
Acylation: Dissolve 2-chloropropanoyl chloride (11.0 mmol, 1.40 g) in 5 mL of 2-MeTHF. Using an addition funnel, add this solution dropwise over 30 minutes to the vigorously stirred reaction mixture.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup & Phase Separation: Transfer the mixture to a separatory funnel. The 2-MeTHF layer will cleanly separate as the top layer. Drain the aqueous layer. Wash the organic layer sequentially with 1M HCl (15 mL) to remove any unreacted aniline, followed by saturated brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Crystallize the crude solid from a minimal amount of hot EtOAc, slowly adding heptane until cloudy, to yield the pure amide.
Protocol B: Anhydrous Homogeneous Synthesis
System: EtOAc / Triethylamine (
-
Preparation: Dissolve 3-methoxyaniline (10.0 mmol, 1.23 g) and Triethylamine (15.0 mmol, 1.52 g) in 25 mL of anhydrous EtOAc under an inert nitrogen atmosphere.
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Add 2-chloropropanoyl chloride (11.0 mmol, 1.40 g) dropwise over 30 minutes via syringe. Causality/Validation: As the addition proceeds, a thick white precipitate of triethylamine hydrochloride (
) will immediately form. This serves as a real-time visual validation that the acylation is occurring successfully. -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 1 hour.
-
Workup: Quench the reaction by adding 20 mL of distilled water to dissolve the precipitated salts. Transfer to a separatory funnel and separate the phases. Wash the organic phase sequentially with 1M HCl (15 mL), saturated
(15 mL), and brine (15 mL). -
Isolation: Dry the EtOAc layer over
, filter, and evaporate under reduced pressure to yield the target compound.
Self-Validation & Quality Control
To confirm the structural integrity and purity of 2-chloro-N-(3-methoxyphenyl)propanamide[1], perform the following analytical checks:
-
TLC Monitoring: Use Hexane/EtOAc (7:3) as the eluent. The product spot will appear at a significantly higher
value than the highly polar, nucleophilic 3-methoxyaniline starting material. -
HPLC Validation: Monitor at 254 nm. The reaction is deemed complete upon the total disappearance of the 3-methoxyaniline peak.
-
H NMR (CDCl
, 400 MHz) Signatures:-
~8.0 ppm (br s, 1H): Confirms the formation of the amide N-H bond.
-
~7.3 - 6.6 ppm (m, 4H): Aromatic protons of the 3-methoxyphenyl ring.
-
~4.5 ppm (q, 1H): The chiral alpha-proton of the chloropropanoyl group, shifted downfield due to the adjacent chlorine atom.
-
~3.8 ppm (s, 3H): The methoxy group protons.
-
~1.7 ppm (d, 3H): The methyl group of the propanamide chain.
-
References
-
Updating and further expanding GSK's solvent sustainability guide Green Chemistry, 2016, 18, 3879-3890. URL:[Link]
-
CHEM21 selection guide of classical- and less classical-solvents Green Chemistry, 2016, 18, 288-296. URL:[Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Green Chemistry, 2013, 15, 596-600. URL:[Link]
-
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide American Chemical Society, Version 2.0. URL:[Link]
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 6. par.nsf.gov [par.nsf.gov]
Procedure for N-alkylation using 2-chloro-N-(3-methoxyphenyl)propanamide precursors
Application Note: N-Alkylation of Amines via 2-Chloro-N-(3-methoxyphenyl)propanamide Precursors
Abstract and Scope
This technical guide details the optimized methodology for the N-alkylation of secondary amines utilizing 2-chloro-N-(3-methoxyphenyl)propanamide as the electrophilic precursor. This specific transformation yields N-(3-methoxyphenyl)-2-(dialkylamino)propanamide derivatives, which are critical structural motifs in the development of amino amide local anesthetics and antiarrhythmic agents[1]. By detailing the mechanistic causality, thermodynamic drivers, and a self-validating purification workflow, this protocol provides a robust framework for drug development professionals scaling up
Mechanistic Principles & Experimental Causality
The synthesis relies on a bimolecular nucleophilic substitution (
-
Steric Considerations & Activation Energy: Unlike unbranched
-chloroacetamides, the propanamide precursor possesses an -methyl group. This branching introduces significant steric hindrance along the Bürgi-Dunitz trajectory, increasing the activation energy required for the nucleophilic attack[3]. The trajectory of the nucleophile is critical; optimal spacing and thermal energy are required to overcome the steric bulk at the -carbon[4]. Consequently, elevated temperatures (e.g., refluxing toluene at 110°C) are strictly required to achieve high conversion rates. -
Electronic Influence of the 3-Methoxy Group: The meta-methoxy substitution on the phenyl ring exerts a mild electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). This modulates the basicity of the amide nitrogen and the overall lipophilicity of the final active pharmaceutical ingredient (API), differentiating its pharmacokinetic profile from 2,6-dimethyl analogs like lidocaine[2].
-
Thermodynamic Driving Force: The reaction utilizes a non-polar solvent (toluene). As the reaction progresses, the generated hydrochloric acid is scavenged by an excess of the secondary amine, forming an amine hydrochloride salt. Because this salt is highly insoluble in toluene, it precipitates out of solution. This phase separation continuously drives the reaction equilibrium forward via Le Chatelier's principle.
Diagram 1: SN2 reaction mechanism and thermodynamic driving force via salt precipitation.
Step-by-Step Methodology
Self-Validating System: The protocol below employs an acid-base extraction workflow. The target product is a basic tertiary amine, while the unreacted
Reagents & Materials
-
Precursor: 2-chloro-N-(3-methoxyphenyl)propanamide (10.0 mmol, 2.13 g)
-
Nucleophile/Base: Diethylamine (30.0 mmol, 3.1 mL)
-
Solvent: Anhydrous Toluene (25 mL)
-
Extraction Reagents: 3M HCl (aq), 3M NaOH (aq), Ethyl Acetate, Brine.
Phase 1: Reaction Setup & Reflux
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the precursor in 25 mL of anhydrous toluene.
-
Amine Addition: Add 30.0 mmol of diethylamine in one portion.
-
Causality: A 3-fold molar excess is critical; 1 equivalent acts as the nucleophile, 1 equivalent acts as the acid scavenger (forming diethylamine hydrochloride), and the remaining equivalent compensates for evaporative losses due to diethylamine's low boiling point (55°C).
-
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C under an inert nitrogen atmosphere for 12 hours.
-
Monitoring: A white precipitate (diethylamine hydrochloride) will gradually form. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 7:3, UV visualization).
Phase 2: Acid-Base Extraction (Self-Validating Purification)
-
Filtration: Cool the reaction mixture to room temperature and filter off the white precipitate. Wash the filter cake with 10 mL of toluene.
-
Acid Wash: Transfer the filtrate to a separatory funnel and extract with 3M HCl (3 x 15 mL).
-
Causality: The target tertiary amine product becomes protonated and highly water-soluble, migrating to the aqueous layer. Unreacted neutral precursor remains in the toluene layer.
-
-
Organic Scavenging: Collect the acidic aqueous layers and wash once with 10 mL of ethyl acetate to remove trace organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 3M NaOH dropwise until the pH reaches 10-11 (verify with pH paper).
-
Causality: The product is deprotonated back to its free-base form, which is insoluble in water and precipitates or forms an oil.
-
-
Final Extraction: Extract the basic aqueous layer with ethyl acetate (3 x 20 mL). Combine the ethyl acetate layers, wash with brine (20 mL), and dry over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure to yield the pure N-alkylated product.
Diagram 2: Self-validating acid-base extraction logic for tertiary amine purification.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the optimization of solvent and base conditions for the N-alkylation of 2-chloro-N-(3-methoxyphenyl)propanamide with diethylamine (10 mmol scale, 12 h reaction time).
| Solvent | Base / Acid Scavenger | Temperature | Yield (%) | Purity (HPLC) | Mechanistic Causality |
| Acetonitrile | 82°C (Reflux) | 45% | 92% | Polar aprotic solvent; lower boiling point limits the thermal energy needed to overcome | |
| DMF | Triethylamine (2.0 eq) | 100°C | 68% | 88% | High solubility of all species prevents salt precipitation; difficult removal of DMF during aqueous workup. |
| Toluene | Diethylamine (Excess) | 110°C (Reflux) | 89% | >98% | Optimal. Insoluble salt precipitation drives reaction forward; high temperature overcomes steric bulk. |
| THF | Diethylamine (Excess) | 66°C (Reflux) | 22% | 95% | Temperature is far too low to efficiently overcome the activation energy barrier of the branched electrophile. |
References
Sources
- 1. 2,6-Dimethylaniline hydrochloride | 21436-98-6 | Benchchem [benchchem.com]
- 2. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
Microwave-assisted synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide
An In-Depth Guide to the Rapid Synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide Utilizing Microwave-Assisted Organic Synthesis (MAOS)
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide, a valuable chemical intermediate. The core of this methodology is the application of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that significantly accelerates reaction times and often improves product yields compared to conventional heating methods.[1] We will explore the fundamental principles of the reaction mechanism and microwave heating, provide a step-by-step experimental protocol from reaction setup to product purification and characterization, and address critical safety considerations. This guide is designed for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Scientific Principles and Rationale
The Reaction: Nucleophilic Acyl Substitution
The synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide is a classic example of nucleophilic acyl substitution.[2] The reaction involves the acylation of 3-methoxyaniline with 2-chloropropanoyl chloride.
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This forms a tetrahedral intermediate.[3]
-
Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[3][4]
-
Step 3: Deprotonation. A base, typically a non-nucleophilic amine such as triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final neutral amide product. This step is crucial as it also neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing it from forming an unreactive ammonium salt with the starting amine.[]
The overall reaction is highly favorable due to the high reactivity of the acyl chloride.[6]
The Technology: Microwave-Assisted Heating
Conventional heating methods rely on conduction, where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. This process is often slow and can create thermal gradients within the reaction mixture.
Microwave-assisted synthesis, however, utilizes the ability of microwave irradiation to directly heat the reactants and solvent.[7] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[1][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause rapid heating.[1]
This direct and instantaneous heating mechanism provides numerous advantages over conventional methods, including dramatically reduced reaction times (minutes instead of hours), improved reaction yields, higher product purity, and increased energy efficiency, aligning with the principles of green chemistry.[9][10][11]
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| 3-Methoxyaniline (≥98%) | Dedicated Laboratory Microwave Reactor |
| 2-Chloropropanoyl chloride (≥98%) | 10 mL Microwave Reactor Vial with Stir Bar |
| Triethylamine (Et₃N, ≥99%), anhydrous | Syringes and Needles |
| Dichloromethane (DCM, anhydrous) | Standard Laboratory Glassware |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory Funnel |
| Brine (saturated NaCl solution) | Rotary Evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) Plates (Silica) |
| Silica Gel for Column Chromatography | Glassware for Recrystallization or Chromatography |
| Solvents for Purification (e.g., Ethanol, Hexane, Ethyl Acetate) | Analytical Instrumentation (NMR, IR, MS) |
Critical Safety Note: The use of a dedicated laboratory microwave reactor is mandatory.[12] Domestic microwave ovens must not be used for chemical synthesis as they lack the necessary temperature and pressure controls, as well as safety features to prevent explosions or exposure to corrosive fumes.[13][14]
Reaction Setup and Execution
-
Reagent Preparation: In a fume hood, add 3-methoxyaniline (1.0 mmol, 123.15 mg) and anhydrous dichloromethane (4 mL) to a 10 mL microwave reactor vial containing a magnetic stir bar.
-
Base Addition: Add anhydrous triethylamine (1.2 mmol, 167 µL) to the solution. The triethylamine acts as an acid scavenger.
-
Acyl Chloride Addition: Slowly add 2-chloropropanoyl chloride (1.05 mmol, 103 µL) dropwise to the stirred solution at room temperature. The reaction is exothermic.[]
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the laboratory microwave reactor. Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by TLC.
Table 1: Recommended Microwave Reactor Parameters
| Parameter | Value | Rationale |
| Temperature | 80 °C | Provides sufficient energy for the reaction while minimizing side products. |
| Microwave Power | 100 W (Dynamic) | Power will adjust to maintain the set temperature. |
| Hold Time | 5-10 minutes | MAOS significantly accelerates the reaction.[7] |
| Pressure (Max) | 20 bar | Safety limit to prevent vessel failure. |
| Stirring | High | Ensures homogeneous heating and mixing.[12] |
Work-up and Purification
-
Cooling: After irradiation, allow the reaction vial to cool to room temperature (or use the reactor's automated cooling feature) before carefully opening it.
-
Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 15 mL of dichloromethane.
-
Washing: Wash the organic layer sequentially with:
-
15 mL of saturated NaHCO₃ solution (to remove excess acid).
-
15 mL of water.
-
15 mL of brine (to aid in phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification:
-
Primary Method (Recrystallization): The crude solid can often be purified by recrystallization.[15] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[16]
-
Alternative Method (Column Chromatography): If recrystallization does not yield a pure product, purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[17]
-
Product Characterization
The identity and purity of the synthesized 2-chloro-N-(3-methoxyphenyl)propanamide should be confirmed using standard spectroscopic techniques.[2][18]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CHCl), signals for the aromatic protons, a singlet for the methoxy group (OCH₃), and a broad singlet for the amide proton (NH).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbons of the methyl group, methine group, methoxy group, the aromatic ring, and the carbonyl carbon.
-
FTIR (KBr): Characteristic peaks would include an N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1670 cm⁻¹), and C-O stretch (~1225 cm⁻¹).[19]
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (213.66 g/mol ).[20]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Workflow for Microwave-Assisted Synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. All operations should be performed in a well-ventilated chemical fume hood.[21]
-
Reagent Hazards: 2-chloropropanoyl chloride is corrosive and lachrymatory. 3-methoxyaniline is toxic. Handle these chemicals with extreme care. Refer to the Safety Data Sheet (SDS) for each chemical before use.[12]
-
Microwave Safety: Never operate the microwave reactor with the door open or if it is damaged.[22] Do not heat sealed containers unless they are specifically designed for pressurized microwave reactions.[22] Avoid heating flammable solvents unless the reactor is designed for such use.[13] Be aware of the potential for superheating and sudden boiling; always allow the vessel to cool before opening.[12]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research on Chemical Intermediates.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3. (n.d.). Benchchem.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwave mediated organic synthesis (MAOS), ionic liquids. (n.d.). Text Book Chapter.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
- Laboratory Microwave Safety Precautions. (n.d.). Scribd.
- Safety Tips - Green Chemistry in Teaching Lab. (n.d.). NJIT.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Huddersfield.
- Converting Amines to Amides. (2025). Chemistry Steps.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- The preparation of amides. (n.d.). Chemguide.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (2023). MDPI.
- Synthesis of amides from acid chlorides. (2019). YouTube.
- A Comparative Guide to the Analytical Characterization of 2-Chloro-3-(2-methoxyphenyl)-1-propene. (n.d.). Benchchem.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Journal of Emerging Technologies and Innovative Research.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
- Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (2012). Asian Journal of Chemistry.
- A Comparative Guide to the Synthetic Routes of 2-Chloro-3-(2-methoxyphenyl)-1-propene. (n.d.). Benchchem.
- 3-Chloro-N-(3-methoxyphenyl)propnamide. (n.d.). SpectraBase.
- Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021). Bentham Science Publishers.
- Application Notes and Protocols: Purification of 3-Chloro-2-phenylprop-2-enamide. (n.d.). Benchchem.
- Preparation method for propanamide. (n.d.). Google Patents.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ijrpas.com [ijrpas.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. asianpubs.org [asianpubs.org]
- 20. spectrabase.com [spectrabase.com]
- 21. bangor.ac.uk [bangor.ac.uk]
- 22. Green Chemistry in Teaching Labo [web.njit.edu]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-chloro-N-(3-methoxyphenyl)propanamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide.
This guide moves beyond basic recipes, providing field-proven insights into the mechanistic causality behind each experimental choice to ensure high-yield, reproducible results.
Mechanistic Overview & Reaction Pathway
The synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide relies on a classic nucleophilic acyl substitution[1]. The primary amine of 3-methoxyaniline attacks the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This forms a transient tetrahedral intermediate, which rapidly collapses to expel a chloride ion, yielding the target amide[2].
Because the reaction generates stoichiometric hydrogen chloride (HCl), a non-nucleophilic base (typically triethylamine, Et₃N) is required to act as an acid scavenger. Without this base, the unreacted 3-methoxyaniline becomes protonated, rendering it non-nucleophilic and capping the maximum theoretical yield at 50%[2]. Furthermore, the presence of the alpha-chlorine atom introduces a competing electrophilic site, making temperature control critical to prevent unwanted nucleophilic substitution (Sₙ2) side reactions[1].
Reaction pathway for 2-chloro-N-(3-methoxyphenyl)propanamide synthesis and common side reactions.
Validated Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step includes a physical or analytical cue to confirm the reaction is proceeding correctly.
Reagents Required:
-
3-Methoxyaniline (1.0 eq)
-
2-Chloropropanoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add 3-methoxyaniline (1.0 eq) and Et₃N (1.2 eq) in anhydrous CH₂Cl₂.
-
Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the acid chloride into unreactive 2-chloropropanoic acid[3].
-
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath.
-
Causality: Cooling selectively favors the low-activation-energy acyl substitution over the higher-activation-energy Sₙ2 displacement at the alpha-chloro position.
-
-
Dropwise Addition: Dissolve 2-chloropropanoyl chloride (1.05 eq) in a small volume of dry CH₂Cl₂. Add this solution strictly dropwise over 30 minutes.
-
Validation Cue: A white precipitate (Et₃N·HCl) will immediately begin to form in the flask. This provides visual confirmation that the amidation is actively generating HCl.
-
-
Reaction Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to naturally warm to room temperature for 2–4 hours.
-
Validation Cue: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting aniline spot (R_f ~0.4) is entirely consumed and replaced by a higher R_f product spot.
-
-
Selective Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
-
Causality: The 1M HCl wash is a critical purification mechanism; it selectively protonates any unreacted 3-methoxyaniline, dragging it into the aqueous phase while leaving the neutral target amide in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further via recrystallization or flash chromatography if analytical purity is required.
Troubleshooting & FAQs
Q: Why am I seeing a significant amount of di-acylated byproduct in my LC-MS or NMR? A: Over-acylation occurs when the local concentration of the acyl chloride is too high. The newly formed secondary amide still possesses a weakly nucleophilic nitrogen and can react a second time with excess electrophile[2]. Solution: Ensure strict dropwise addition of the 2-chloropropanoyl chloride and maintain vigorous stirring. Never add the amine to the acid chloride; always add the acid chloride to the amine/base mixture to keep the electrophile as the limiting reagent at any given moment.
Q: My NMR shows a complex mixture with a loss of the alpha-chloro proton signal. What happened? A: The chlorine atom at the alpha position of the propanoyl group is a highly reactive leaving group[1]. If the reaction temperature exceeds room temperature, or if a large excess of the nucleophilic 3-methoxyaniline is present, an Sₙ2 displacement of the alpha-chloride can occur, leading to dimerization or secondary amine formation. Solution: Strictly maintain the reaction temperature at 0 °C during the addition phase and do not exceed room temperature (20–25 °C) during the maturation phase.
Q: The yield is consistently low (<40%) despite full consumption of 3-methoxyaniline. Where is the mass going? A: If the aniline is consumed but the target amide is not formed, the aniline is likely being sequestered as a hydrochloride salt. This happens if your auxiliary base (Et₃N) is degraded, wet, or added in insufficient quantities. Alternatively, adventitious water may be hydrolyzing the 2-chloropropanoyl chloride before it can react[3]. Solution: Titrate or distill your Et₃N prior to use and ensure all glassware is oven-dried. Verify the integrity of your 2-chloropropanoyl chloride via ¹H NMR before starting the reaction to ensure it hasn't degraded into 2-chloropropanoic acid in the bottle.
Quantitative Parameter Analysis
The following table summarizes how different reaction parameters impact the final yield, grounded in mechanistic principles:
| Reaction Parameter | Condition | Expected Yield Impact | Mechanistic Rationale |
| Base Selection | Et₃N (1.2–1.5 eq) | Optimal (80–90%) | Efficiently neutralizes the HCl byproduct without competing for the acyl chloride. |
| Base Selection | None | Low (<50%) | 50% of the aniline is consumed as an unreactive HCl salt, halting the reaction. |
| Temperature | 0 °C to RT | Optimal | Balances the amidation rate while suppressing higher-activation-energy side reactions. |
| Temperature | Reflux (>40 °C) | Poor (<40%) | Promotes Sₙ2 displacement at the alpha-carbon and di-acylation. |
| Solvent | Anhydrous CH₂Cl₂ | Optimal | Provides excellent solubility for reagents and is completely inert to acyl chlorides. |
| Solvent | Wet Solvent / Ambient | Variable/Low | Hydrolyzes 2-chloropropanoyl chloride to the unreactive carboxylic acid. |
References
-
National Center for Biotechnology Information (PMC). "Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist". NIH.[Link]
-
Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature". Master Organic Chemistry.[Link]
Sources
Technical Support Center: Purification of 2-chloro-N-(3-methoxyphenyl)propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating 2-chloro-N-(3-methoxyphenyl)propanamide. This compound is typically synthesized via the nucleophilic acyl substitution of 3-anisidine with 2-chloropropanoyl chloride[1].
The most frequent bottleneck in this workflow is the persistence of unreacted 3-anisidine. This guide provides the physicochemical rationale, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-purity isolation.
Physicochemical Data Presentation
To design a successful separation strategy, we must exploit the chemical differences between the target amide and the amine impurity. The extraction relies on the basicity of the amine versus the neutrality of the amide[2].
| Property | 3-Anisidine (Impurity) | 2-chloro-N-(3-methoxyphenyl)propanamide (Product) |
| Chemical Nature | Weak Base (Primary Aromatic Amine) | Neutral Amide |
| pKa (Conjugate Acid) | 4.24[3] | N/A (Non-basic) |
| Log Kow (Lipophilicity) | 0.93[3] | High (Highly lipophilic) |
| Water Solubility (pH 7) | <0.1 g/100 mL[4] | Insoluble |
| Aqueous Acid Solubility | Highly Soluble (as Anilinium salt) | Insoluble |
| Organic Solubility | Soluble (DCM, EtOAc, Ether) | Soluble (DCM, EtOAc, Ether) |
Extraction Workflow Visualization
Workflow for the acid-base extraction of 3-anisidine from the target propanamide.
Troubleshooting Guide & FAQs
Q1: Why is 3-anisidine persisting in my organic phase despite an acid wash? A: The partition coefficient of an amine during an acid-base extraction is strictly governed by the pH of the aqueous phase relative to the amine's pKa. The conjugate acid of 3-anisidine has a pKa of 4.24[3]. To ensure >99% protonation and subsequent migration into the aqueous layer, the pH of your acid wash must be at least two units below the pKa (i.e., pH < 2.24). If you are using a weak acid or an insufficient volume of 1M HCl, the buffering capacity of the crude mixture might keep the pH above this critical threshold, leaving unprotonated, lipophilic 3-anisidine in the organic phase[5]. Self-Validating Action: Always measure the pH of the separated aqueous layer using indicator paper. If the pH is >2, the extraction is incomplete. Add more acid to the organic layer and repeat.
Q2: Will using a stronger acid (e.g., 3M HCl) to ensure protonation hydrolyze my amide product? A: Amides are generally robust, but 2-chloro-N-(3-methoxyphenyl)propanamide contains an α-chloro group that can be susceptible to nucleophilic attack or hydrolysis under extreme conditions[1]. However, at room temperature, a brief liquid-liquid extraction with 1M to 2M HCl is kinetically too fast to cause significant amide hydrolysis. The causality here is time and temperature versus concentration. Self-Validating Action: Perform the extraction swiftly (<15 minutes total contact time) at ambient temperature, and immediately wash the organic layer with saturated NaHCO3 to neutralize residual acid[2].
Q3: How do I analytically confirm the complete removal of 3-anisidine? A: Thin-Layer Chromatography (TLC) and 1H NMR are the gold standards. Because 3-anisidine is a primary aromatic amine, it can be specifically visualized on a TLC plate using a Ninhydrin stain, which will selectively highlight the amine over the neutral amide. In 1H NMR, the disappearance of the broad singlet corresponding to the -NH2 protons and the shift in the aromatic proton signals confirm purity[1].
Standard Operating Procedure: Self-Validating Acid-Base Extraction
This protocol provides a step-by-step methodology for removing 3-anisidine from a reaction mixture dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[6].
Step 1: Dilution Dissolve the crude reaction mixture in your chosen organic solvent at a ratio of approximately 10 mL solvent per gram of crude material. Transfer the solution to a separatory funnel.
Step 2: Acid Wash (Protonation) Add 1M aqueous HCl to the separatory funnel. Use a volume equal to half the volume of the organic layer.
Step 3: Agitation and Venting Stopper the funnel, invert, and immediately open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30 seconds. Causality: Vigorous shaking maximizes the surface area between the two immiscible phases, allowing the acid-base protonation to occur efficiently[5].
Step 4: Phase Separation Secure the funnel on a ring stand and allow the layers to separate completely. The protonated 3-anisidine (3-methoxyanilinium chloride) is now in the aqueous layer[6]. (Note: If using EtOAc, the organic layer is on top. If using DCM, the organic layer is on the bottom).
Step 5: Validation Check (Critical) Drain the aqueous layer into an Erlenmeyer flask. Dip a glass rod into the aqueous layer and touch it to pH paper. It must read pH < 2. If it does not, repeat Steps 2-4 with fresh 1M HCl until the aqueous layer remains highly acidic.
Step 6: Neutralization Wash Wash the retained organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any residual HCl[2]. Self-Validating Action: Vent frequently. The evolution of CO2 gas provides visual confirmation that neutralization is occurring[6]. Once gas evolution ceases, neutralization is complete.
Step 7: Drying and Concentration Wash the organic layer with saturated NaCl (brine) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na2SO4) until it stops clumping, and filter. Evaporate the solvent under reduced pressure to yield the purified 2-chloro-N-(3-methoxyphenyl)propanamide.
References
- Benchchem. "2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem". benchchem.com.
- Chemistry LibreTexts. "4.8: Acid-Base Extraction - Chemistry LibreTexts". libretexts.org.
- Wikipedia. "Acid–base extraction - Wikipedia". wikipedia.org.
- ECHEMI. "536-90-3, 3-Methoxyaniline Formula - ECHEMI". echemi.com.
- PubChem - NIH. "3-Methoxyaniline | C7H9NO | CID 10824 - PubChem - NIH". nih.gov.
- WebAssign. "Lab 3 - Extraction - WebAssign". webassign.net.
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. webassign.net [webassign.net]
Technical Support Center: Troubleshooting Hydrolysis in 2-Chloro-N-(3-methoxyphenyl)propanamide Workflows
Welcome to the Technical Support Center. As an application scientist working with 2-chloro-N-(3-methoxyphenyl)propanamide, you are handling a highly reactive
This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the structural integrity of your compound from synthesis to biological assay.
Mechanistic Causality: The "Why" Behind Hydrolysis
To troubleshoot degradation, we must first understand the molecular vulnerabilities of 2-chloro-N-(3-methoxyphenyl)propanamide. The
When exposed to aqueous media, two primary degradation pathways emerge:
-
C-Cl Bond Hydrolysis (
Displacement): Water or hydroxide ( ) acts as a nucleophile, attacking the -carbon and displacing the chloride leaving group. This yields the inactive -hydroxy amide (2-hydroxy-N-(3-methoxyphenyl)propanamide)[2]. -
Amide Cleavage (Nucleophilic Acyl Substitution): Under harsher alkaline conditions, the amide bond itself is cleaved, resulting in 3-methoxyaniline and 2-chloropropanoic acid[3].
Fig 1. Mechanistic pathways of 2-chloro-N-(3-methoxyphenyl)propanamide hydrolysis.
Troubleshooting & FAQs
Q1: During the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide, my LC-MS shows a prominent byproduct with a mass shift of -18 Da relative to the target mass. What is happening?
A1: A mass shift of -18 Da (loss of the
-
Causality: This occurs if aqueous bases (e.g.,
, ) or wet solvents are used during the acylation of 3-methoxyaniline. The hydroxide/water acts as a nucleophile. -
Solution: Transition to strictly anhydrous conditions. Utilize a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM)[4].
Q2: My compound loses target engagement activity rapidly during in vitro biochemical assays. How can I prevent this?
A2:
-
Causality: Extended pre-incubation in aqueous media allows background hydrolysis to deplete the active electrophile before it can covalently bind its biological target.
-
Solution: Keep stock solutions in 100% anhydrous DMSO. Do not pre-incubate the compound in the assay buffer. Add the compound as the absolute final step to initiate the assay, and ensure the buffer pH is strictly maintained between 6.5 and 7.4.
Q3: What are the optimal storage conditions for long-term stability? A3: Store the compound as a neat, lyophilized powder at -20 °C in a desiccator. If solutions must be stored, use anhydrous DMSO, aliquot into single-use vials to prevent moisture condensation from freeze-thaw cycles, and store at -80 °C.
Quantitative Data: Hydrolytic Stability Profile
The following table summarizes the kinetic stability of the
| pH Level | Buffer System | Estimated Half-Life ( | Primary Degradation Pathway |
| pH 4.0 | Acetate | > 72 hours | Stable |
| pH 7.4 | PBS / HEPES | 12 - 24 hours | C-Cl Hydrolysis ( |
| pH 8.5 | Tris-HCl | < 4 hours | C-Cl Hydrolysis ( |
| pH > 10.0 | NaOH | < 30 minutes | Amide Cleavage & C-Cl Hydrolysis |
Validated Experimental Methodologies
Protocol A: Anhydrous Acylation Synthesis
This protocol is engineered to prevent nucleophilic attack during the formation of the amide bond[4].
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-methoxyaniline (1.0 eq, 10 mmol) and anhydrous DIPEA (1.5 eq, 15 mmol) in 30 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Causality: DIPEA is sterically hindered and non-nucleophilic, meaning it will deprotonate the intermediate without attacking the highly reactive
-carbon.
-
-
Acylation: Dissolve 2-chloropropanoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Causality: Dropwise addition controls the exothermic reaction, preventing thermal degradation and polymerization.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).
-
Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous
.-
Self-Validating Principle:
is mildly acidic (pH ~5.5). This neutralizes the DIPEA base, halting any base-catalyzed side reactions without being acidic enough to trigger acid-catalyzed amide hydrolysis.
-
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: LC-MS/MS Kinetic Stability Assay
Use this self-validating workflow to determine the exact half-life of your synthesized batch in your specific biological assay buffer.
-
Stock Preparation: Prepare a 10 mM stock of 2-chloro-N-(3-methoxyphenyl)propanamide in anhydrous DMSO.
-
Buffer Incubation: Dilute the stock to a final concentration of 100 µM in 1X PBS (pH 7.4) pre-warmed to 37 °C. (Final DMSO concentration = 1%).
-
Self-Validating Principle: Always include a vehicle control (DMSO only) to ensure no buffer components are causing matrix interference in the MS.
-
-
Sampling: At designated time points (0, 1, 2, 4, 8, and 24 hours), remove a 50 µL aliquot. The 0-hour time point acts as your 100% baseline.
-
Quenching: Immediately mix the aliquot with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 5 seconds.
-
Causality: Acetonitrile disrupts the aqueous solvation shell and precipitates proteins, while the low temperature and acidic pH immediately halt nucleophilic attack by hydroxide ions, locking the degradation profile for accurate LC-MS/MS readout.
-
-
Analysis: Centrifuge at 14,000 x g for 5 minutes at 4 °C. Inject 5 µL of the supernatant into an LC-MS/MS system. Monitor the MRM transitions for the parent mass (~214 m/z[M+H]+) and the -18 Da hydroxy-metabolite (~196 m/z[M+H]+).
-
Calculation: Plot the natural log (
) of the remaining parent peak area versus time to calculate the degradation rate constant ( ) and half-life ( ).
Fig 2. Workflow for LC-MS/MS kinetic stability assay of alpha-chloro amides.
References
- Title: US10227327B2 - Inhibitors of metallo-beta-lactamase (MBL)
-
Title : Chloroacetamide | ClCH2CONH2 | CID 6580 Source : PubChem - NIH URL :[Link]
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. 2-chloro-N-(1-phenylethyl)acetamide | 13230-80-3 | Benchchem [benchchem.com]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10227327B2 - Inhibitors of metallo-beta-lactamase (MBL) comprising a zinc chelating moiety - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Chloropropionyl Chloride Acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with 2-chloropropionyl chloride (2-CPC) acylations.
2-CPC is a highly reactive, bifunctional electrophile. Its reactivity is driven by the synergistic electron-withdrawing effects of the acyl chloride group and the adjacent
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why is my reaction yielding acryloyl derivatives instead of the target 2-chloropropionyl amide/ester?
A1: You are observing an elimination pathway. The
-
The Fix: Switch to a weaker, sterically hindered base like N-Methylmorpholine (NMM), or utilize a biphasic Schotten-Baumann setup where the aqueous base is physically separated from the organic electrophile[2].
Q2: I am using enantiopure (R)-2-chloropropionyl chloride, but my product is a racemic mixture. How do I preserve the stereocenter?
A2: Racemization occurs via reversible enolization. The same acidic
-
The Fix: Stereocenter integrity requires strict kinetic control. Avoid excess base and maintain cryogenic temperatures (0 °C to -20 °C). In some industrial scale-ups (e.g., Levosimendan API synthesis), racemization is so thermodynamically favored that manufacturers intentionally start with racemic 2-bromopropionyl or 2-chloropropionyl halides and perform a chiral resolution downstream[3].
Q3: My yield has dropped significantly, and NMR indicates the presence of 2-chloropropionic acid. How do I stop hydrolysis? A3: 2-CPC is exceptionally hygroscopic. Water is a highly effective nucleophile that will outcompete your target amine or alcohol, rapidly hydrolyzing the acyl chloride into 2-chloropropionic acid[4].
-
The Fix: If running an anhydrous reaction, flame-drying glassware and using inert gas (Argon/N₂) is mandatory, not optional[4]. If using a Schotten-Baumann aqueous methodology, the kinetics of your amine acylation must outpace aqueous hydrolysis. This requires vigorous biphasic stirring to eliminate mass transfer limitations and continuous dropwise addition of 2-CPC[2].
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the logical relationship between your chosen reaction conditions and the resulting mechanistic pathways.
Mechanistic divergence of 2-CPC acylation: Byproduct pathways vs. optimized target conditions.
Part 3: Quantitative Data & Parameter Optimization
To easily compare how different variables impact your reaction, consult the parameter optimization table below. This synthesizes the causality of byproduct formation into actionable adjustments.
| Reaction Parameter | High-Risk Condition | Optimized Condition | Mechanistic Impact | Expected Yield |
| Base Selection | Triethylamine (TEA) > 2.0 eq | N-Methylmorpholine (NMM) 1.1 eq | Reduces | 85–95% |
| Temperature | Ambient (20–25 °C) | 0 °C to -20 °C | Suppresses enolization-driven racemization and limits thermal degradation. | >90% |
| Solvent System | Wet DCM / THF | Anhydrous DCM or Biphasic (Schotten-Baumann) | Prevents competitive nucleophilic attack by water, stopping hydrolysis. | 80–90% |
| Addition Rate | Bolus (All-at-once) | Dropwise over 30–60 mins | Prevents localized exothermic spikes that drive diacylation and over-reaction. | >85% |
Part 4: Self-Validating Experimental Protocol
Below is a field-tested, step-by-step methodology for a Mild Anhydrous N-Acylation . This protocol is designed as a self-validating system; each step includes a specific causality check to ensure the reaction remains under kinetic control.
Objective: Achieve >90% conversion of a primary amine to its 2-chloropropionyl amide while suppressing elimination, hydrolysis, and racemization.
Step 1: System Preparation (Moisture Exclusion)
-
Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer. Assemble under a continuous Argon sweep.
-
Causality: Trace water acts as a competing nucleophile, leading to the formation of 2-chloropropionic acid[4].
-
Validation: A stable positive pressure on your argon bubbler ensures atmospheric moisture is entirely excluded before reagents are introduced.
Step 2: Substrate and Base Dissolution
-
Action: Dissolve the primary amine (1.0 eq) and N-Methylmorpholine (NMM) (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: NMM is utilized instead of standard Triethylamine. Its lower pKa and specific steric profile drastically reduce the rate of
-proton abstraction, shutting down the E1cB elimination pathway to acryloyl chloride[1].
Step 3: Thermal Equilibration
-
Action: Submerge the reaction flask in an ice-brine bath. Allow the internal temperature to equilibrate strictly between 0 °C and -5 °C.
-
Causality: Lower temperatures exponentially decrease the rate of enolization. If you are using enantiopure (R)- or (S)-2-CPC, this thermal control is the only way to preserve the stereocenter[3].
Step 4: Controlled Electrophile Addition
-
Action: Dilute 2-CPC (1.05 eq) in 10 mL of anhydrous DCM. Transfer to the dropping funnel and add dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature never exceeds 2 °C.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride. This prevents localized exothermic spikes that can lead to diacylation (over-acylation) of the substrate[4].
Step 5: Kinetic Validation & Quenching
-
Action: Stir the reaction for 1 hour at 0 °C. Monitor the reaction via TLC (UV/Ninhydrin stain). Once the amine starting material spot disappears, quench the reaction immediately with saturated aqueous NH₄Cl while still cold.
-
Validation: Complete consumption of the amine at 0 °C confirms the reaction was successfully kept under kinetic control. Quenching before warming to room temperature prevents late-stage hydrolysis of the product.
References
-
Development of a Multistage Technology for the Industrial Synthesis of the Levosimendan API and Enantiomeric Separation of Intermediates Source: ResearchGate URL:[Link]
Sources
Preventing degradation of 2-chloro-N-(3-methoxyphenyl)propanamide during storage
Welcome to the technical support center for 2-chloro-N-(3-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 2-chloro-N-(3-methoxyphenyl)propanamide.
Q1: What are the ideal storage conditions for 2-chloro-N-(3-methoxyphenyl)propanamide?
A1: To minimize degradation, 2-chloro-N-(3-methoxyphenyl)propanamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from moisture, light, and high temperatures. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be stored away from strong oxidants, acids, and bases.[2]
Q2: My 2-chloro-N-(3-methoxyphenyl)propanamide powder, which was initially white, has developed a yellowish tint. What could be the cause?
A2: A color change from white to pale yellow can be an early indicator of degradation.[2] This is often due to minor impurities forming as a result of exposure to light (photodegradation) or air (oxidation). While a slight color change may not significantly impact all applications, it warrants further investigation into the compound's purity.
Q3: Is 2-chloro-N-(3-methoxyphenyl)propanamide sensitive to moisture?
A3: Yes. The presence of an amide linkage and an alpha-chloro substituent makes the molecule susceptible to hydrolysis.[3] Exposure to moisture, especially under non-neutral pH conditions, can lead to the cleavage of the amide bond or substitution of the chlorine atom.
Q4: What are the primary functional groups in 2-chloro-N-(3-methoxyphenyl)propanamide that are susceptible to degradation?
A4: The primary sites of reactivity and potential degradation are the amide bond and the carbon-chlorine bond. The amide bond is susceptible to hydrolysis, while the chlorine atom can be displaced through nucleophilic substitution.[3] The methoxy-substituted aromatic ring is generally more stable but can be involved in oxidative or photodegradation pathways.
II. Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a problem-oriented approach to identifying and resolving degradation issues.
Problem 1: Loss of Purity Over Time Detected by HPLC
Q: I've observed a decrease in the main peak area and the appearance of new, more polar peaks in my HPLC analysis of a stored sample. What are the likely degradation products?
A: The appearance of more polar impurities suggests degradation via hydrolysis. There are two primary hydrolytic pathways for 2-chloro-N-(3-methoxyphenyl)propanamide:
-
Amide Bond Cleavage: This is a common degradation pathway for amide-containing compounds, resulting in the formation of 3-methoxyaniline and 2-chloropropanoic acid. This reaction is catalyzed by the presence of acid or base.
-
Hydrolysis of the Chloro Group: The chlorine atom can be displaced by a hydroxyl group, particularly in the presence of water, to form 2-hydroxy-N-(3-methoxyphenyl)propanamide.
Troubleshooting Workflow:
Sources
Process Chemistry Support Portal: Isolation & Purification of 2-Chloro-N-(3-methoxyphenyl)propanamide
Welcome to the Technical Support Center for process chemists and drug development professionals. This portal provides advanced troubleshooting, validated methodologies, and thermodynamic insights for the recrystallization of 2-chloro-N-(3-methoxyphenyl)propanamide .
As a critical intermediate in active pharmaceutical ingredient (API) synthesis, this halogenated amide requires rigorous purification. The presence of the methoxy group (a strong hydrogen-bond acceptor) and the reactive
Part 1: Quantitative Solvent System Profiling
Selecting the correct solvent system is a balance between thermodynamic yield and kinetic purity. The table below summarizes the performance of standard recrystallization systems for this specific chemical scaffold.
| Solvent System | Volume Ratio | Recovery Yield (%) | Purity (HPLC Area %) | Mechanistic Causality & Notes |
| Toluene | Single Solvent | 82.0% | >99.5% | Optimal. Aromatic affinity at high temps; polar core drives precipitation at low temps. Broad metastable zone width. |
| EtOAc / Hexanes | 1:3 (Binary) | 88.5% | 98.2% | Lab-scale only. High yield, but rapid supersaturation traps basic impurities (e.g., unreacted 3-methoxyaniline) in the lattice. |
| Ethanol / Water | 4:1 (Binary) | 75.0% | 97.5% | High Risk. The methoxy group's H-bonding with water frequently induces Liquid-Liquid Phase Separation (oiling out). |
| Diethyl Ether | Single Solvent | 60.0% | 99.0% | Niche. Good purity but poor recovery due to high baseline solubility at low temperatures [2]. |
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the solute melts out of solution before it nucleates—meaning the system's cloud point is higher than the compound's melting point in that specific solvent mixture.
-
Causality: In aqueous-alcoholic systems, the methoxy group of 2-chloro-N-(3-methoxyphenyl)propanamide interacts dynamically with water, disrupting the rigid hydrogen-bond network required for amide crystallization. If the cooling rate exceeds the nucleation rate, the compound separates as a dense, impurity-rich oil.
-
Solution: Abandon the EtOH/Water system. Switch to a non-polar aromatic solvent like Toluene. If oiling out occurs in Toluene, reheat the mixture until homogeneous, dilute with 5% more solvent, and introduce seed crystals precisely at the metastable zone boundary (approx. 45 °C).
Q2: How do I efficiently remove unreacted 3-methoxyaniline and 2-chloropropanoic acid impurities before crystallization? A2: Recrystallization alone is insufficient because rapid crystal growth will occlude these impurities within the lattice defects.
-
Causality: 3-methoxyaniline is a polar base, while 2-chloropropanoic acid (the hydrolysis product of the acyl chloride starting material) is a polar acid.
-
Solution: Implement a pre-crystallization chemical wash. Dissolve the crude mass in Ethyl Acetate. Wash sequentially with 1M HCl (to protonate and partition the aniline into the aqueous layer) and saturated NaHCO
(to deprotonate and remove the acid). Only proceed to crystallization after this self-validating extraction.
Q3: Why is Toluene recommended for scale-up over binary anti-solvent systems? A3: Toluene provides a highly predictable solubility curve for halogenated N-aryl amides. Recent continuous crystallization studies on analogous compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, demonstrate that single-solvent toluene systems allow for controlled cooling (25 °C to 0 °C) without localized supersaturation spikes. This makes it ideal for scalable Mixed Suspension-Mixed Product Removal (MSMPR) crystallizers [3].
Part 3: Process Visualization
The following decision tree illustrates the thermodynamic interventions required when diagnosing phase separation during the cooling process.
Workflow for diagnosing and resolving phase separation during amide recrystallization.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes Toluene cooling crystallization. Every step includes an In-Process Control (IPC) to ensure the system self-validates before proceeding.
Step 1: Dissolution & Clarification
-
Action: Suspend crude 2-chloro-N-(3-methoxyphenyl)propanamide in 5 volumes (v/w) of Toluene. Heat the reactor to 75 °C with moderate agitation (250 rpm).
-
Causality: Toluene selectively dissolves the lipophilic amide at elevated temperatures while leaving highly polar, polymeric degradation products insoluble.
-
Validation Check: Perform a hot filtration through a Celite pad. The resulting filtrate must be optically clear. If cloudy, repeat filtration.
Step 2: Metastable Zone Entry
-
Action: Cool the clarified solution at a strictly controlled rate of 0.5 °C/min down to 45 °C.
-
Causality: Rapid cooling induces massive supersaturation, leading to spontaneous secondary nucleation (crashing out) which traps impurities. A slow ramp ensures the system enters the metastable zone smoothly.
Step 3: Seeding (Critical Validation Step)
-
Action: Introduce 1% w/w of highly pure 2-chloro-N-(3-methoxyphenyl)propanamide seed crystals at 45 °C. Hold the temperature steady for 30 minutes.
-
Validation Check: Visually inspect the reactor. The seed crystals must not dissolve (confirming the solution is supersaturated) and should begin to slowly increase in mass (confirming active, controlled crystallization). If seeds dissolve, the solvent volume is too high; distill off 10% of the solvent and retry.
Step 4: Growth & Desupersaturation
-
Action: Resume cooling at a reduced rate of 0.2 °C/min until the system reaches 5 °C. Hold at 5 °C for 2 hours.
-
Causality: A slower secondary cooling rate accommodates the decreasing solubility gradient, allowing the amide molecules to order themselves into the crystal lattice without including solvent molecules or structurally similar impurities.
Step 5: Isolation & Washing
-
Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 1 volume of cold (0 °C) Toluene, followed immediately by 1 volume of cold Heptane.
-
Causality: Cold toluene washes away the impurity-laden mother liquor from the crystal surface. Heptane, an anti-solvent, displaces the toluene to accelerate vacuum drying without dissolving the purified product.
References
-
IUCr Journals. (2020). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). IUCrData. Available at:[Link]
-
Pascual, G. K., et al. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. ACS Omega, 7(16), 13676-13686. Available at:[Link]
Validation & Comparative
Comparative Mass Spectrometry Guide: Structural Elucidation and Quantification of 2-Chloro-N-(3-methoxyphenyl)propanamide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated amides. 2-chloro-N-(3-methoxyphenyl)propanamide (C₁₀H₁₂ClNO₂) is a prime example of a compound that demands a nuanced approach to mass spectrometry (MS). Its structural motifs—a chloroalkane chain, an amide linkage, and a methoxyarene ring—dictate specific fragmentation behaviors depending on the ionization energy applied.
This guide objectively compares three dominant MS platforms—ESI-Q-TOF , ESI-QqQ , and GC-EI-MS —providing the mechanistic causality behind their performance and self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Fragmentation Dynamics (The "Why")
Before selecting an instrument, we must understand how the molecule behaves in the gas phase. The ionization source fundamentally dictates the extent of molecular fragmentation [1]. For this compound, the fragmentation pathways are highly predictable and serve as internal validation markers:
-
Isotopic Signature (The Built-In QC): Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the intact molecular ion will always present a characteristic 3:1 intensity ratio (e.g., m/z 214.06 and 216.06 in ESI+). If a fragment loses this 3:1 ratio, it has lost the chlorine atom.
-
Amide Bond Fission: Under soft ionization followed by collision-induced dissociation (CID), the most thermodynamically favored pathway is the cleavage of the C-N amide bond. The proton is retained by the more basic moiety, yielding the highly stable 3-methoxyaniline cation at m/z 124.07 [2].
-
Dehydrohalogenation: The loss of HCl (-36 Da) from the aliphatic chain generates a fragment at m/z 178.08. Because the C-Cl bond is relatively weak, this pathway requires significantly lower collision energy than amide cleavage.
-
Alpha-Cleavage: Hard ionization or high-energy CID induces alpha-cleavage adjacent to the carbonyl group, producing the 2-chloropropanoyl cation (m/z 91.00) [3].
Visualizing the Fragmentation Pathway
ESI-MS/MS Fragmentation Pathway of 2-chloro-N-(3-methoxyphenyl)propanamide.
Platform Comparison & Performance Data (The "What")
The choice of MS platform depends entirely on whether your goal is structural discovery or high-throughput quantification. Below is a comparative synthesis of experimental performance metrics for 2-chloro-N-(3-methoxyphenyl)propanamide across three distinct architectures.
| Performance Metric | ESI-Q-TOF (High-Resolution) | ESI-QqQ (Triple Quadrupole) | GC-EI-MS (Hard Ionization) |
| Primary Utility | Unknown ID, Metabolite Profiling | Targeted PK/PD Quantification | Routine Screening, Library Matching |
| Ionization Energy | Soft (Minimal MS1 fragmentation) | Soft (Minimal MS1 fragmentation) | Hard (70 eV, extensive fragmentation) |
| Mass Accuracy | < 2 ppm | ~0.1 Da | ~0.1 Da |
| Sensitivity (LOD) | 10 - 50 pg/mL | 0.5 - 5 fg/mL | 1 - 10 ng/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude | 3 - 4 orders of magnitude |
| Key Diagnostic Ions | m/z 214.0631, 124.0760 | MRM: 214.1 → 124.1 | M⁺• 213, m/z 123, m/z 91 |
Scientist's Insight: While the Q-TOF provides the exact mass necessary to prove the elemental composition of novel metabolites, it lacks the raw sensitivity of the QqQ. The QqQ achieves femtogram-level limits of detection (LOD) by filtering out background noise through specific Multiple Reaction Monitoring (MRM) transitions.
Experimental Protocols & Self-Validating Systems (The "How")
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the parameter selection.
Protocol A: ESI-QqQ Targeted Quantification (MRM Workflow)
Objective: High-sensitivity quantification in complex biological matrices.
-
Mobile Phase Chemistry: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The acidic modifier is non-negotiable. It forces the protonation of the amide nitrogen in the liquid phase, driving the formation of the [M+H]⁺ precursor (m/z 214.06) necessary for subsequent CID.
-
-
Source Optimization: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Causality: Halogenated amides can undergo premature thermal degradation. A temperature of 350°C provides optimal droplet desolvation without inducing unwanted in-source dehydrohalogenation.
-
-
MRM Transition Tuning (Self-Validating Step):
-
Quantifier Transition (m/z 214.1 → 124.1): Apply a Collision Energy (CE) of ~20 eV. This higher energy is required to break the strong C-N amide bond.
-
Qualifier Transition (m/z 214.1 → 178.1): Apply a lower CE of ~10 eV to trigger the loss of HCl.
-
Validation: The ratio between the quantifier and qualifier transitions must remain constant (±20%) across all unknown samples. If the ratio skews, it indicates an isobaric interference, invalidating the peak integration.
-
Protocol B: GC-EI-MS Structural Screening
Objective: Unbiased structural elucidation using standardized libraries.
-
Sample Introduction: Inject 1 µL of the sample in splitless mode at an inlet temperature of 250°C using a standard DB-5MS column.
-
Causality: 2-chloro-N-(3-methoxyphenyl)propanamide is sufficiently volatile and thermally stable to bypass chemical derivatization, minimizing sample preparation artifacts.
-
-
Ionization: Utilize Electron Impact (EI) at exactly 70 eV.
-
Causality: 70 eV is the universal standard for generating highly reproducible, hard-ionization fragmentation patterns. This ensures the resulting spectra can be accurately matched against NIST or Wiley databases.
-
-
Spectral Analysis (Self-Validating Step):
-
Identify the molecular ion radical (M⁺•) at m/z 213.
-
Validation: Verify the presence of the m/z 215 peak at exactly 33% the intensity of the m/z 213 peak. This 3:1 ratio definitively confirms the retention of the intact monochloro moiety, differentiating the target from non-halogenated background matrix peaks.
-
References
HPLC method development for 2-chloro-N-(3-methoxyphenyl)propanamide purity
Advanced HPLC Method Development for the Purity Analysis of 2-Chloro-N-(3-methoxyphenyl)propanamide: A Comparative Guide
Introduction 2-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21262-11-3) is a halogenated N-aryl amide that serves as a critical intermediate in organic synthesis and pharmaceutical development[1]. The molecule features an amide linkage (-C(=O)N-), an alpha-chloro reactive site, and an electron-rich 3-methoxyphenyl moiety[1]. Synthesized primarily via the nucleophilic acyl substitution of 3-methoxyaniline with 2-chloropropanoyl chloride, ensuring the purity of this compound requires resolving the target analyte from unreacted basic precursors, acidic hydrolysis degradants, and potential regioisomers[2].
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for detecting amide degradation and assessing purity[3], standardizing a method for this specific scaffold presents unique challenges. This guide objectively compares stationary phase alternatives and provides a self-validating protocol for the robust purity analysis of 2-chloro-N-(3-methoxyphenyl)propanamide.
Causality in Stationary Phase Selection: Beyond Standard C18
Method development must be driven by the physicochemical properties of the analyte and its impurities. The traditional approach relies on C18 columns, which utilize hydrophobic dispersion forces and are widely preferred for general RP-HPLC[4][5]. However, C18 phases often struggle to resolve complex mixtures containing positional isomers or highly polar basic precursors[4].
To achieve optimal resolution, we must consider orthogonal selectivities:
-
Phenyl-Hexyl Phases : These columns introduce
interactions between the stationary phase's phenyl ring and the 3-methoxyphenyl group of the analyte[6]. This interaction is highly sensitive to the electronic environment of the aromatic ring, making it superior for separating the main compound from structurally similar aromatic impurities or regioisomers[5].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Embedded Polar Group (Amide) Phases : The 3-methoxyaniline precursor is basic and prone to interacting with residual acidic silanols on silica supports, leading to severe peak tailing. Embedded amide columns shield these silanols and provide secondary hydrogen-bonding interactions, ensuring symmetrical peak shapes for basic impurities and offering orthogonal selectivity to C18[4][5].
Comparative Performance Analysis
To objectively evaluate these stationary phases, a comparative study was modeled using a mixture of 2-chloro-N-(3-methoxyphenyl)propanamide (Analyte), 3-methoxyaniline (Impurity 1, basic precursor), and 2-chloropropanoic acid (Impurity 2, acidic degradant).
Table 1: Chromatographic Performance Comparison Across Stationary Phases
| Stationary Phase | Selectivity Mechanism | Impurity 1 Tailing Factor ( | Critical Pair Resolution ( | Analyte Retention Time (min) | Overall Assessment |
| Standard C18 | Hydrophobic Partitioning | 1.8 (Significant Tailing) | 1.5 | 8.4 | Adequate baseline retention, but poor peak shape for basic precursors limits trace quantification[3][4]. |
| Phenyl-Hexyl | Hydrophobic + | 1.3 (Acceptable) | 2.8 | 7.9 | Optimal. Superior resolution of aromatic species due to |
| Embedded Amide | Hydrophobic + H-Bonding | 1.0 (Highly Symmetrical) | 2.2 | 6.5 | Excellent peak shape for basic impurities; slightly lower resolution than Phenyl-Hexyl[4][5]. |
Optimized Experimental Protocol: Phenyl-Hexyl Gradient Method
Based on the comparative data, the Phenyl-Hexyl column provides the highest resolution (
Rationale for Mobile Phase: A gradient elution system is employed to simultaneously detect the parent compound and its polar degradation products[3]. 0.1% Trifluoroacetic acid (TFA) is added to Mobile Phase A to suppress the ionization of acidic degradants (like 2-chloropropanoic acid), increasing their hydrophobicity and retention while sharpening peak shapes. UV detection at 254 nm is selected to monitor the
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A : Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.
-
Mobile Phase B : 100% HPLC-grade Acetonitrile.
-
Diluent : 50:50 (v/v) Water:Acetonitrile.
Step 2: Chromatographic Conditions
-
Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C (Stabilizes mass transfer and reduces system backpressure).
-
Injection Volume : 5 µL.
-
Detection : UV at 254 nm.
-
Gradient Program :
-
0.0 - 2.0 min : 20% B (Isocratic hold to retain polar impurities)
-
2.0 - 10.0 min : 20%
60% B (Linear gradient to elute the main amide) -
10.0 - 15.0 min : 60% B (Column wash)
-
15.0 - 20.0 min : 20% B (Re-equilibration)
-
Step 3: Sample Preparation & System Suitability Test (SST)
-
Standard Preparation : Accurately weigh 10 mg of 2-chloro-N-(3-methoxyphenyl)propanamide reference standard and dissolve in 10 mL of Diluent (1 mg/mL).
-
SST Solution : Spike the Standard Preparation with 0.1% (w/w) of 3-methoxyaniline.
-
Self-Validation Check : Inject the SST Solution. The system is only deemed "Suitable" for routine analysis if the resolution (
) between 3-methoxyaniline and the main peak is , and the tailing factor ( ) for the main peak is . If these parameters fail, column degradation or mobile phase preparation errors must be investigated.
Workflow Visualization
HPLC method development and ICH validation workflow for amide purity analysis.
References
- Benchchem. "2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3".
- Patsnap Eureka. "How to Detect Amide Degradation Using Chromatographic Techniques".
- MAC-MOD Analytical. "Developing HPLC Methods When C18 Columns Don't Work".
- International Journal of Pharmaceutical Sciences and Research. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines".
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 3. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 4. mac-mod.com [mac-mod.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chemetrix.co.za [chemetrix.co.za]
Comparing reactivity of 2-chloro vs 2-bromo-N-(3-methoxyphenyl)propanamide
Title: Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo-N-(3-methoxyphenyl)propanamide
Executive Summary
The synthesis of complex pharmaceuticals, such as local anesthetics, peptidomimetics, and kinase inhibitors, frequently relies on α-haloamides as critical electrophilic building blocks. Two closely related intermediates, 2-chloro-N-(3-methoxyphenyl)propanamide and 2-bromo-N-(3-methoxyphenyl)propanamide, share an identical carbon skeleton but differ in their halogen leaving group. This single atomic substitution dictates their kinetic behavior, stability, and synthetic utility. This guide provides an objective, data-driven comparison of their reactivity profiles to assist researchers in selecting the optimal reagent for nucleophilic substitution workflows.
Mechanistic Principles of Reactivity
The reactivity of α-haloamides is governed by the electrophilicity of the α-carbon, which is enhanced by the adjacent electron-withdrawing carbonyl group. When subjected to nucleophiles (e.g., primary or secondary amines), these compounds undergo classic bimolecular nucleophilic substitution (
The divergence in reactivity between the chloro and bromo derivatives is rooted in two fundamental thermodynamic and kinetic factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol) [2]. This lower energy barrier facilitates easier heterolytic cleavage during the transition state.
-
Leaving Group Polarizability: The larger atomic radius of bromine allows its electron cloud to be more easily distorted (higher polarizability). This stabilizes the developing negative charge in the
transition state, making bromide a vastly superior leaving group compared to chloride.
Consequently, the 2-bromo derivative exhibits accelerated reaction kinetics but is more susceptible to degradation and side reactions (such as dehalogenation or elimination) under basic conditions. The 2-chloro derivative, while requiring harsher conditions or longer reaction times, offers superior shelf-stability and chemoselectivity [3].
Visualizing the Reaction Pathway
Caption: SN2 Nucleophilic Substitution Pathway of α-Haloamides.
Comparative Data Summary
| Parameter | 2-Chloro-N-(3-methoxyphenyl)propanamide | 2-Bromo-N-(3-methoxyphenyl)propanamide |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Energy | ~339 kJ/mol | ~276 kJ/mol |
| Moderate to Slow (Hours to Days) | Fast (Minutes to Hours) | |
| Electrophilicity | Moderate | High |
| Chemical Stability | High (Resistant to ambient moisture) | Moderate (Sensitive to light/moisture) |
| Side Reaction Risk | Low | Higher (Elimination, over-alkylation) |
| Optimal Use Case | Reactions requiring high chemoselectivity | Rapid amination, sterically hindered nucleophiles |
Experimental Protocol: Kinetic Profiling via Nucleophilic Amination
To empirically validate the reactivity differences, the following self-validating protocol utilizes pseudo-first-order kinetics to measure the amination rate of both substrates using diethylamine.
Expertise & Experience Note: We utilize a 5-fold molar excess of diethylamine. This design choice ensures that the nucleophile concentration remains effectively constant, simplifying the kinetic model to pseudo-first-order. Furthermore, quenching aliquots with Trifluoroacetic Acid (TFA) instantly protonates the nucleophile, arresting the reaction at precise time points to guarantee analytical trustworthiness.
Materials Required:
-
Substrates: 2-chloro- and 2-bromo-N-(3-methoxyphenyl)propanamide (0.1 M in Acetonitrile)
-
Nucleophile: Diethylamine (0.5 M in Acetonitrile)
-
Internal Standard: Biphenyl (0.05 M in Acetonitrile)
-
Quenching Solution: 1% TFA in Acetonitrile
Step-by-Step Methodology:
-
Preparation: In two separate, temperature-controlled vials (25°C), add 5.0 mL of the respective α-haloamide solution (0.1 M) and 1.0 mL of the biphenyl internal standard solution.
-
Initiation: Add 5.0 mL of the diethylamine solution (0.5 M) to each vial simultaneously. Begin timing immediately.
-
Kinetic Sampling: At precise intervals (t = 0, 10, 20, 40, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vial using a precision micropipette.
-
Quenching: Immediately inject the 100 µL aliquot into a vial containing 900 µL of the quenching solution (1% TFA). Vortex for 5 seconds. The acid neutralizes the diethylamine, halting the
reaction instantly. -
Analysis: Analyze the quenched samples via HPLC-UV (254 nm) using a C18 reverse-phase column.
-
Data Processing: Calculate the ratio of the product peak area to the internal standard peak area. Plot the natural log of substrate concentration versus time to derive the reaction rate constant (
).
Visualizing the Experimental Workflow
Caption: Experimental workflow for kinetic profiling of α-haloamide amination.
Conclusion
The selection between 2-chloro- and 2-bromo-N-(3-methoxyphenyl)propanamide is a fundamental trade-off between reactivity and stability. The bromo-derivative is the reagent of choice for sluggish nucleophiles or when rapid conversion is paramount, owing to the weaker C-Br bond and superior leaving group ability. Conversely, the chloro-derivative is ideal for large-scale syntheses where reagent stability, controlled reaction rates, and minimization of side products are prioritized.
References
-
The Fascinating Chemistry of α‐Haloamides | National Center for Biotechnology Information (PMC) | 1
-
Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance | Journal of the American Chemical Society (ACS Publications) | 2
-
2-chloro-N-(3-methoxyphenyl)propanamide Contextualization | Benchchem | 3
Sources
Elemental Analysis Standards for 2-chloro-N-(3-methoxyphenyl)propanamide: A Comparative Guide
Executive Summary
The synthesis and quality control of halogenated pharmaceutical intermediates require rigorous analytical validation. 2-chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) is a highly reactive intermediate characterized by an amide linkage and an alpha-chlorinated propanoyl group[1]. Because the chlorine atom at the alpha position profoundly influences the molecule's lipophilicity and reactivity[1], confirming the exact stoichiometric ratio of its constituent elements is a critical quality attribute (CQA) before downstream drug development.
This guide provides an objective comparison of modern elemental analysis (EA) methodologies, evaluates leading CHNS/O instrumentation, and establishes a self-validating protocol for overcoming the specific analytical challenges posed by high-halogen organic compounds.
Chemical Profile & The Halogen Challenge
To validate the purity of synthesized 2-chloro-N-(3-methoxyphenyl)propanamide, researchers rely on Organic Elemental Analysis (OEA) to confirm that the empirical data matches the theoretical composition.
Table 1: Theoretical Elemental Composition of 2-chloro-N-(3-methoxyphenyl)propanamide (C₁₀H₁₂ClNO₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 56.21% |
| Hydrogen | H | 1.008 | 12 | 5.66% |
| Nitrogen | N | 14.007 | 1 | 6.56% |
| Oxygen | O | 15.999 | 2 | 14.98% |
| Chlorine | Cl | 35.450 | 1 | 16.59% |
The Analytical Challenge (Causality): The presence of 16.59% chlorine introduces a severe matrix effect during standard Dumas combustion. When the compound is combusted, the chlorine forms volatile acidic gases (HCl and Cl₂). If left unmanaged, these gases will co-elute with target analytes (skewing carbon and nitrogen peaks) and cause irreversible corrosive damage to the Thermal Conductivity Detector (TCD)[2]. Therefore, the chosen analytical standard must either quantitatively trap the chlorine to yield pure CHNS data or utilize a specialized module to measure the chlorine simultaneously.
Comparative Instrumentation: FlashSmart vs. vario EL cube
Selecting the right elemental analyzer dictates the accuracy of your stoichiometric validation. Below is an objective comparison of two industry-standard platforms used for halogenated pharmaceutical compounds: the Thermo Scientific FlashSmart [2] and the Elementar vario EL cube [3].
Table 2: Performance Comparison of High-End Elemental Analyzers
| Feature | Thermo Fisher FlashSmart | Elementar vario EL cube |
| System Architecture | Modular CHNS/O with multi-valve autosampler | Integrated CHNS+O+Cl with ball-valve introduction |
| Combustion Dynamics | Modified Dumas (up to 1060°C) | High-temp Dumas (up to 1200°C) |
| Gas Separation | Gas Chromatography (GC) column | Advanced Purge and Trap chromatography |
| Halogen Management | Relies on in-reactor absorbers (e.g., Ag wool) to trap halogens and protect the TCD | Offers simultaneous Cl detection via dedicated IR/electrochemical modules |
| Sample Capacity | Optimized for 2–3 mg micro-samples | Can handle up to 40 mg Carbon absolute (ideal for heterogeneous matrices) |
Verdict for 2-chloro-N-(3-methoxyphenyl)propanamide: If your laboratory strictly requires CHNS/O validation, the FlashSmart offers rapid, highly reproducible GC-based separation, provided silver wool is meticulously maintained to trap the chlorine[2]. However, if direct quantification of the 16.59% chlorine mass fraction is required for mass balance, the vario EL cube provides a distinct advantage with its simultaneous CHNS+Cl capabilities and higher combustion temperatures[3].
Validated Experimental Protocol for CHNS/Cl Determination
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot simply list steps; they must be self-validating systems. The following workflow details the methodology for analyzing 2-chloro-N-(3-methoxyphenyl)propanamide while actively mitigating halogen interference.
Workflow for elemental analysis of halogenated amides, highlighting chlorine management.
Step-by-Step Methodology
Step 1: Precision Micro-Weighing
-
Action: Weigh 2.0 to 3.0 mg of the synthesized compound using a microbalance with 0.001 mg readability[4].
-
Causality: Because the final elemental percentages are calculated as a mass fraction of the initial sample, any microgram-level weighing error translates into massive relative stoichiometric deviations[4].
Step 2: Sample Encapsulation
-
Action: Seal the sample in a high-purity tin (Sn) capsule for CHNS analysis.
-
Causality: Tin is selected because its oxidation in the presence of an oxygen jet is highly exothermic. This creates a localized "flash" temperature spike up to ~1800°C, which is thermodynamically required to fully combust the stable aromatic ring and cleave the recalcitrant C-Cl bond[1].
Step 3: Dynamic Flash Combustion & Reduction
-
Action: Drop the capsule into the combustion reactor (1000°C–1200°C) packed with oxidation catalysts (e.g., WO₃ or CuO). Route the resulting gases through a reduction reactor packed with copper wire.
-
Causality: The oxidation reactor converts the sample into CO₂, H₂O, NOₓ, and HCl/Cl₂. The copper in the reduction reactor quantitatively reduces NOₓ species back to N₂ gas to ensure accurate nitrogen quantification[2].
Step 4: Halogen Trapping (Crucial Step)
-
Action: Pack the end of the reduction tube with silver (Ag) wool.
-
Causality: Silver wool reacts with volatile acidic gases (HCl/Cl₂) to form solid AgCl. This effectively traps the halogen, preventing it from reaching the TCD and skewing the nitrogen/carbon peaks[2].
Step 5: System Validation via Bracketing
-
Action: Separate the purified gases using a GC column or Purge & Trap system, followed by TCD measurement. Validate the run by bracketing the samples with a known standard (e.g., 2-3 mg of acetanilide or BBOT)[2].
-
Causality: Bracketing ensures the calibration curve remains stable throughout the batch and proves that the silver wool has not reached its maximum halogen-trapping capacity.
Regulatory Alignment: Bulk Stoichiometry vs. Trace Impurities
It is vital for drug development professionals to distinguish between bulk elemental analysis and trace elemental impurity testing.
While the CHNS/O methods described above verify the bulk stoichiometry of 2-chloro-N-(3-methoxyphenyl)propanamide, pharmaceutical release also requires compliance with USP <232> and <233> [5]. These chapters dictate the limits for trace elemental impurities (heavy metals like Arsenic, Cadmium, Lead, and Mercury) that may be inadvertently introduced via catalysts or processing equipment[5].
-
Bulk Analysis (CHNS/Cl): Uses Dumas combustion and TCD to verify the 16.59% Cl and 56.21% C composition.
-
Trace Analysis (USP <232>): Requires Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure toxic heavy metals remain below the Permitted Daily Exposure (PDE) limits (e.g., Cadmium oral PDE limit of 5 μ g/day )[5].
Both analytical paradigms must be satisfied to transition 2-chloro-N-(3-methoxyphenyl)propanamide from a research intermediate to a viable pharmaceutical active ingredient.
References
-
Elementar - Organic elemental analyzer vario EL cube. Available at:[Link]
-
Mettler Toledo - CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
Sources
UV-Vis absorption spectra of 2-chloro-N-(3-methoxyphenyl)propanamide
Title: UV-Vis Absorption Spectroscopic Profiling of 2-chloro-N-(3-methoxyphenyl)propanamide: A Comparative Guide
As drug development and materials science increasingly rely on highly functionalized molecular building blocks, the selection of the correct synthetic intermediate is paramount. 2-chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) is a halogenated N-aryl amide that serves as a critical scaffold in organic synthesis[1].
To objectively evaluate its utility, we must look beyond its structural formula and analyze its photophysical properties. Ultraviolet-Visible (UV-Vis) spectroscopy provides a direct window into the electronic transitions of a molecule. In this guide, we will compare the spectroscopic performance and synthetic utility of 2-chloro-N-(3-methoxyphenyl)propanamide against its structural analogs, detailing the mechanistic causality behind its unique spectral signature and providing a self-validating protocol for its analysis.
Mechanistic Causality: Chromophores and Electronic Perturbation
The UV-Vis absorption profile of any N-aryl amide is governed by two primary chromophores: the aromatic benzene ring and the amide carbonyl group[1]. The baseline unsubstituted core, N-phenylpropanamide, exhibits a high-energy
However, the introduction of specific functional groups drastically perturbs this electronic system:
-
The 3-Methoxy Group (+M Effect): The oxygen atom of the methoxy group possesses lone pairs that conjugate with the aromatic
system. This resonance electron-donating effect (+M) raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in a significant bathochromic shift (red shift) to higher wavelengths[3]. -
The 2-Chloro Group (-I Effect): Positioned alpha to the carbonyl, the highly electronegative chlorine atom exerts an electron-withdrawing inductive effect (-I). While it serves as an excellent leaving group for downstream nucleophilic substitution[1], it also stabilizes the non-bonding (
) electrons of the carbonyl oxygen, slightly widening the energy gap and inducing a minor hypsochromic (blue) shift.
Mechanistic causality of substituent effects on the electronic transitions of the amide core.
Comparative Performance Analysis
When selecting an intermediate for complex synthesis, chemists must balance reactivity (the ability to undergo further functionalization) with detectability (the ability to monitor the reaction progress via HPLC-UV without solvent interference).
The table below objectively compares 2-chloro-N-(3-methoxyphenyl)propanamide against its baseline alternatives.
| Compound | Synthetic Utility (Reactive Handle) | UV Detectability (HPLC Monitoring) | Primary | Secondary |
| N-phenylpropanamide | Low (Stable amide core) | Poor (Requires deep UV, susceptible to solvent noise) | ~240 nm | ~275 nm |
| 2-chloro-N-phenylpropanamide | High ( | Poor (Requires deep UV) | ~238 nm | ~272 nm |
| N-(3-methoxyphenyl)propanamide | Low (Stable amide core) | Excellent (Shifted away from solvent cut-offs) | ~245 nm | ~285 nm |
| 2-chloro-N-(3-methoxyphenyl)propanamide | High ( | Excellent (Synergistic spectral shift) | ~244 nm | ~283 nm |
The Application Scientist's Verdict:
Unsubstituted N-phenylpropanamide and its chloro-only derivative absorb heavily in the deep UV region (~238-240 nm)[2]. Monitoring reactions involving these compounds via HPLC often results in noisy baselines due to mobile phase absorbance. By incorporating the 3-methoxy auxochrome, 2-chloro-N-(3-methoxyphenyl)propanamide pushes its secondary absorption band into the ~283 nm range[1],[3]. This allows researchers to monitor reaction kinetics at 280 nm—a wavelength where most organic solvents are completely transparent—while retaining the highly reactive
Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition
To generate reliable, publication-quality spectroscopic data, the experimental workflow must be inherently self-validating. The following protocol ensures photometric accuracy and eliminates matrix interference.
Materials Required:
-
Spectroscopic grade ethanol (UV cut-off < 210 nm)
-
10 mm path-length matched quartz cuvettes
-
Dual-beam UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation):
-
Action: Analyze a 60 mg/L solution of potassium dichromate (
) in 0.005 M . -
Causality: This standard validates the photometric accuracy of the detector and the exact path length of the cuvette. If the absorbance at 257 nm deviates from 0.865 ± 0.010 AU, the optics require recalibration before proceeding.
-
-
Solvent Selection and Blanking:
-
Action: Place spectroscopic ethanol in both the reference and sample cuvettes. Run a baseline scan from 200 nm to 400 nm.
-
Causality: Ethanol is chosen as a polar protic solvent because it provides superior solubility for halogenated amides compared to non-polar solvents. Blanking subtracts the inherent absorbance of the solvent and the quartz, ensuring the final spectrum exclusively represents the solute.
-
-
Sample Preparation & Serial Dilution:
-
Action: Prepare a 1 mM stock solution of 2-chloro-N-(3-methoxyphenyl)propanamide in ethanol. Dilute to working concentrations of 10, 20, 30, 40, and 50 µM.
-
Causality: Analyzing a concentration series ensures the absorbance values fall within the linear dynamic range of the detector (0.1 - 1.0 AU). This strictly validates adherence to the Beer-Lambert Law (
) and allows for the accurate calculation of the molar extinction coefficient ( ).
-
-
Spectral Acquisition:
-
Action: Scan each dilution from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.
-
Causality: A narrow slit width provides high spectral resolution, preventing artificial band broadening and allowing the precise identification of the closely spaced
and transition peaks.
-
Step-by-step self-validating experimental workflow for UV-Vis spectral acquisition.
References
-
National Institute of Standards and Technology (NIST). "Benzenamine, 3-methoxy-". NIST Chemistry WebBook, SRD 69.[Link]
-
Öztürk, N., et al. "Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide". Journal of the Institute of Science and Technology, 2019.[Link]
Sources
Validating the Synthesis of 2-Chloro-N-(3-methoxyphenyl)propanamide: A Comparative Guide to LC-MS Column Chemistries
For drug development professionals and synthetic chemists, the validation of amide bond formation is a critical quality control checkpoint. The synthesis of halogenated N-aryl amides, such as 2-chloro-N-(3-methoxyphenyl)propanamide, presents unique analytical challenges. While the nucleophilic acyl substitution itself is well-understood, confirming the purity of the crude reaction mixture requires analytical methodologies capable of resolving the target product from structurally similar starting materials, hydrolysis byproducts, and potential regioisomers[1].
This guide objectively compares the performance of standard reversed-phase (C18) column chemistries against phenyl-hexyl (BEH Phenyl) stationary phases for the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of this specific synthesis. By establishing a self-validating analytical workflow, researchers can ensure absolute confidence in their structural characterization.
Mechanistic Workflow: Synthesis to Validation
The synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide typically proceeds via the acylation of 3-methoxyaniline with 2-chloropropanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine)[1][2]. The base is critical; it neutralizes the HCl generated during the reaction, preventing the protonation of the 3-methoxyaniline, which would otherwise render it non-nucleophilic and stall the reaction.
Workflow integrating nucleophilic acyl substitution synthesis with UHPLC-HRMS validation.
The Analytical Challenge: Why Column Chemistry Matters
When validating this synthesis via LC-MS, the primary goal is not just to find the product mass, but to prove the absence of closely related impurities. The crude mixture will likely contain:
-
Unreacted 3-methoxyaniline: A polar aromatic amine.
-
2-Chloropropanoic acid: Formed if the acyl chloride reacts with trace moisture.
-
Regioisomeric or Bis-acylated byproducts: Structurally similar to the target amide.
Standard C18 columns rely almost entirely on hydrophobic dispersion forces (van der Waals interactions). Because the target amide and its potential ring-acylated regioisomers have nearly identical lipophilicity (LogP), C18 columns often fail to provide baseline resolution, leading to co-elution and ion suppression in the MS source.
Comparative Analysis: BEH C18 vs. BEH Phenyl
To overcome this, alternative stationary phases like the Waters ACQUITY UPLC BEH Phenyl column are employed[3].
-
Causality of Separation: The BEH Phenyl column introduces
interactions, dipole-dipole interactions, and shape selectivity. The methoxy group on the starting aniline makes the aromatic ring electron-rich. In contrast, the amide bond in the product withdraws electron density from the ring. The phenyl stationary phase exploits these distinct electronic topographies, selectively retaining the electron-rich starting material and resolving it cleanly from the product and regioisomers.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Quantitative Performance Comparison
The following table summarizes the comparative chromatographic performance for resolving the crude synthesis mixture using a standard water/acetonitrile gradient (0.1% Formic Acid).
| Analyte / Impurity | BEH C18 RT (min) | BEH C18 Resolution ( | BEH Phenyl RT (min) | BEH Phenyl Resolution ( | Primary Retention Mechanism |
| 2-Chloropropanoic acid | 1.10 | - | 1.15 | - | Hydrophobic |
| 3-Methoxyaniline (SM) | 1.45 | 2.1 | 1.85 | 4.2 | Hydrophobic / |
| Target Amide Product | 3.20 | 1.5 | 3.80 | 3.8 | |
| Regioisomer Impurity | 3.35 | 0.8 (Co-elution) | 4.25 | 2.5 (Baseline) | Shape Selectivity / |
Data Interpretation: The BEH Phenyl column successfully achieves baseline resolution (
Self-Validating Experimental Protocol
To ensure trustworthiness, an LC-MS method must be a self-validating system. This means the sequence itself must prove that the instrument is functioning correctly and that no carryover is occurring.
Phase 1: Sample Preparation
-
Quenching: Extract a 10 µL aliquot of the crude reaction mixture (in dichloromethane). Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to quench any remaining acyl chloride.
-
Dilution: Dilute the sample 1:100 to prevent detector saturation and minimize matrix effects during Electrospray Ionization (ESI).
Phase 2: LC-MS Parameters
-
System: High-Resolution Q-TOF LC-MS.
-
Column: Waters ACQUITY UPLC BEH Phenyl (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Ionization: ESI Positive mode (ESI+).
Phase 3: The Self-Validating Injection Sequence
Execute the following sequence to guarantee data integrity:
-
Blank (50:50 ACN/H2O): Establishes the baseline and proves the column is clean.
-
System Suitability Test (SST): Inject a known standard (e.g., 1 µg/mL Caffeine). Causality: This verifies that mass accuracy is within <5 ppm and column efficiency is optimal before running the unknown sample.
-
Starting Material Control: Inject pure 3-methoxyaniline to definitively map its retention time.
-
Reaction Mixture (Crude): Inject the prepared synthesis sample.
-
Blank: A final blank injection to prove the highly concentrated product did not cause carryover, validating the integrity of subsequent runs.
Mass Spectrometric Identification: The Chlorine Signature
Retention time alone is insufficient for definitive validation. High-Resolution Mass Spectrometry (HRMS) provides the ultimate confirmation through exact mass and isotopic pattern analysis.
The chemical formula for 2-chloro-N-(3-methoxyphenyl)propanamide is
The Self-Validating Isotope Pattern:
Because the molecule contains a single chlorine atom, the mass spectrum provides a built-in validation mechanism. Chlorine exists naturally as two stable isotopes:
When analyzing the MS spectra at the product's retention time (3.80 min on the BEH Phenyl column), you must observe a specific isotopic signature:
-
Base Peak (
): 214.06 (corresponding to the isotope). -
Isotope Peak (
): 216.06 (corresponding to the isotope).
Causality: The intensity of the
Conclusion
Validating the synthesis of 2-chloro-N-(3-methoxyphenyl)propanamide requires analytical foresight. While standard C18 columns are ubiquitous, they often fail to resolve structurally similar aromatic amides and their regioisomers. By leveraging the
References
-
Waters Corporation . "Advantages of CORTECS C18 2.7 μm and XBridge BEH Phenyl XP 2.5 μm Columns for the Analysis of a Comprehensive Panel of Pain Management Drugs for Forensic Toxicology". Waters Application Notes. Available at:[Link]
-
LabRulez . "Waters ACQUITY UPLC BEH Phenyl Column Specifications". LabRulez LCMS. Available at:[Link]
Sources
A Comparative Analysis of 2-chloro-N-(3-methoxyphenyl)propanamide and its Para-Substituted Isomer
A Technical Guide for Researchers
Abstract
This guide provides a detailed comparative analysis of 2-chloro-N-(3-methoxyphenyl)propanamide and its para-substituted isomer, 2-chloro-N-(4-methoxyphenyl)propanamide. These compounds belong to the chloroacetamide class, a group of molecules widely recognized for their biological activities, particularly as herbicides.[1][2] This document explores the nuances of their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how positional isomerism in the methoxyphenyl moiety influences molecular characteristics and function.
Introduction: The Significance of Chloroacetamides and Positional Isomerism
The N-aryl chloroacetamide scaffold is a cornerstone in the development of agrochemicals and serves as a versatile intermediate in organic synthesis.[1][3] The presence of a reactive chlorine atom alpha to the carbonyl group makes these compounds valuable for further chemical modification through nucleophilic substitution.[3] Their herbicidal action is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process in plant cell division and tissue differentiation.[4][5]
Isomerism, the phenomenon where molecules share the same formula but differ in atomic arrangement, can profoundly impact a compound's physical, chemical, and biological properties. In this guide, we focus on the positional isomerism of the methoxy group on the N-phenyl ring, comparing the meta (3-methoxy) and para (4-methoxy) substituted propanamides. This seemingly subtle structural change can alter factors like molecular symmetry, dipole moment, and steric hindrance, which in turn affect melting point, solubility, crystal packing, and interaction with biological targets.
Synthesis and Mechanistic Insights
The most direct and common route for synthesizing these target compounds is the nucleophilic acyl substitution between the appropriately substituted aniline (m-anisidine or p-anisidine) and 2-chloropropionyl chloride.[3]
Reaction:
-
m-Anisidine + 2-Chloropropionyl chloride → 2-chloro-N-(3-methoxyphenyl)propanamide + HCl
-
p-Anisidine + 2-Chloropropionyl chloride → 2-chloro-N-(4-methoxyphenyl)propanamide + HCl
This reaction is a classic example of Schotten-Baumann conditions, typically performed in an inert solvent with a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Expert Commentary: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is preferred to avoid competition with the aniline for the acyl chloride. The reaction is often run at reduced temperatures initially to control the exothermic acylation, followed by warming to ensure complete reaction. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of consumption of the starting aniline.
Caption: General workflow for the synthesis and purification of N-(methoxyphenyl)propanamides.
Comparative Physicochemical Properties
The position of the methoxy group significantly influences the molecule's physical properties. While specific experimental data for these exact compounds is sparse in publicly available literature, we can predict trends based on well-established chemical principles and data from analogous structures.[3][7][8]
| Property | 2-chloro-N-(3-methoxyphenyl)propanamide (meta) | 2-chloro-N-(4-methoxyphenyl)propanamide (para) | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₂ClNO₂ | Isomers share the same molecular formula. |
| Molecular Weight | 213.66 g/mol | 213.66 g/mol | Isomers have identical molecular weights. |
| Predicted XLogP | 2.3[7] | 2.1[8] | The para-isomer is slightly less lipophilic, potentially due to a more symmetrical charge distribution. |
| Melting Point | Likely lower | Likely higher | The greater symmetry of the para-isomer allows for more efficient crystal lattice packing, requiring more energy to break the intermolecular forces.[9] |
| Solubility | Likely higher in polar solvents | Likely lower in polar solvents | The higher lattice energy of the more symmetrical para-isomer often correlates with lower solubility. |
| Dipole Moment | Likely higher | Likely lower | The vector sum of bond dipoles in the less symmetrical meta-isomer is expected to result in a larger overall molecular dipole moment. |
Note: XLogP is a computed value for lipophilicity. Experimental determination via methods like RP-HPLC would be required for definitive values.[10]
Spectroscopic Characterization
Confirming the identity and purity of each isomer requires standard spectroscopic techniques.[3] Key expected signals in ¹H NMR and IR are outlined below.
| Technique | 2-chloro-N-(3-methoxyphenyl)propanamide (meta) | 2-chloro-N-(4-methoxyphenyl)propanamide (para) |
| ¹H NMR | Signals for aromatic protons will show a complex splitting pattern characteristic of 1,3-disubstitution. A singlet for the methoxy protons (~3.8 ppm), a quartet for the alpha-proton (~4.7 ppm), a doublet for the methyl protons (~1.8 ppm), and a broad singlet for the amide proton (NH). | Aromatic protons will appear as two distinct doublets (an AA'BB' system), characteristic of 1,4-disubstitution. Other signals (methoxy, alpha-proton, methyl, NH) will be similar in chemical shift to the meta isomer. |
| IR (cm⁻¹) | Expected peaks: ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch), ~750 (C-Cl stretch). | Similar peaks to the meta isomer are expected. Subtle shifts may occur due to electronic differences, but the overall pattern will be consistent with the functional groups present. |
Biological Activity and Mechanism of Action
Chloroacetamide herbicides, the class to which these compounds belong, are known inhibitors of very-long-chain fatty acid (VLCFA) elongase systems in plants.[5][11] VLCFAs are essential components for various cellular functions, including the formation of waxes, suberin, and sphingolipids, which are critical for membrane stability and function.[11]
The inhibition of VLCFA synthesis disrupts cell division and differentiation, particularly in the developing shoots of germinating weeds, preventing their emergence from the soil.[4][12] The herbicidal molecule is believed to bind to a reactive cysteine residue in the active site of the condensing enzyme (VLCFA synthase), a key component of the elongase complex, thereby inactivating it.[11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - 2-chloro-n-(3-methoxyphenyl)propanamide (C10H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 2-chloro-n-(4-methoxyphenyl)propanamide (C10H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fbn.com [fbn.com]
Structural Elucidation of 2-Chloro-N-(3-methoxyphenyl)propanamide: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Techniques
As an Application Scientist overseeing analytical pipelines for drug development, I frequently encounter the challenge of unambiguous structural confirmation for halogenated propanamide derivatives. 2-chloro-N-(3-methoxyphenyl)propanamide (CAS: 21262-11-3) presents a specific analytical challenge: it possesses a conformationally flexible amide linkage, a substituted aromatic ring, and crucially, a chiral center at the C2 position 1.
While routine spectroscopic methods can confirm atomic connectivity, they fall short of providing the absolute 3D conformation. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD), providing a self-validating experimental framework for researchers to establish absolute stereochemistry.
Comparative Performance Matrix
To establish the most robust analytical pipeline, we must compare the capabilities of SC-XRD with alternative techniques. SC-XRD remains the "gold standard" because it directly measures electron density, allowing for the precise calculation of bond lengths, torsion angles, and absolute stereochemistry without the need for chemical derivatization 2.
Table 1: Technique Comparison for Chiral Amides
| Analytical Feature | SC-XRD (Gold Standard) | 2D-NMR + Mosher's Method | PXRD (Rietveld) |
| Primary Output | Absolute 3D Atomic Coordinates | Solution Connectivity | Bulk Phase / Polymorphism |
| Absolute Stereochemistry | Direct (via Anomalous Dispersion) | Indirect (Requires Derivatization) | Impossible de novo |
| Sample Requirement | Single Crystal (~0.1 mm) | 5-10 mg in Solution | >10 mg Microcrystalline Powder |
| Conformational Data | Solid-State Torsion Angles | Time-Averaged Solution Dynamics | Limited (Requires extensive modeling) |
| Drawback | Requires high-quality crystal growth | Laborious chemical derivatization | Cannot solve unknown 3D structures |
Causality in Experimental Design: The "Why"
In structural crystallography, experimental parameters are not arbitrary; they are dictated by the physics of the molecule. For 2-chloro-N-(3-methoxyphenyl)propanamide, our SC-XRD protocol is driven by two critical choices:
-
Radiation Source (Cu K
vs. Mo K ): To determine the absolute configuration of the C2 chiral center, we rely on the anomalous dispersion of X-rays. Chlorine is a relatively light anomalous scatterer. Using Copper K radiation ( Å) significantly enhances the anomalous scattering signal of the chlorine atom compared to Molybdenum K , ensuring a statistically robust Flack parameter 3. -
Cryogenic Temperature (100 K): Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This reduces the smearing of electron density, yielding higher resolution data and more precise bond lengths for the C-N amide bond, which is critical for evaluating its partial double-bond character and planarity 4.
Self-Validating Experimental Protocol (SC-XRD)
The following methodology represents a self-validating system. At each step, an internal metric must be met before proceeding, ensuring the final structural claim is mathematically indisputable.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 10 mg of 2-chloro-N-(3-methoxyphenyl)propanamide in 0.5 mL of dichloromethane (solvent) in a 1-dram vial. Place this un-capped vial inside a 20 mL scintillation vial containing 3 mL of hexane (antisolvent). Seal the outer vial and leave undisturbed at 20°C for 48-72 hours.
-
Validation Checkpoint: Harvested crystals must exhibit uniform extinction under cross-polarized light microscopy. Twinning or multi-crystalline clusters will fail the initial diffractometer unit cell indexing.
Step 2: Diffraction & Data Collection
-
Procedure: Mount a single crystal (approx.
mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu K microfocus source and a photon-counting area detector, maintained at 100 K under a nitrogen stream. -
Validation Checkpoint: The
(internal agreement factor for symmetry-equivalent reflections) must be . A high indicates crystal decay, severe absorption issues, or incorrect Laue symmetry assignment.
Step 3: Phase Problem Solution & Refinement
-
Procedure: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on
. Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Validation Checkpoint: The final
value should be and . The residual electron density map must show no unassigned peaks /Å .
Step 4: Absolute Structure Determination
-
Procedure: Calculate the Flack parameter (
) during the final refinement cycles. The crystal is mathematically modeled as an inversion twin of the assumed absolute structure and its inverted counterpart, with fractions and 5. -
Validation Checkpoint: For a definitive absolute configuration, the Flack parameter must be
with a standard uncertainty (s.u.) of . A value near requires manually inverting the structural model 3.
Quantitative Data Presentation
When publishing the structural confirmation of 2-chloro-N-(3-methoxyphenyl)propanamide, the resulting crystallographic information file (CIF) should align with the expected parameters outlined below.
Table 2: Expected Crystallographic Parameters
| Parameter | Expected Range / Value | Scientific Rationale |
| Crystal System | Monoclinic or Orthorhombic | Most common packing arrangements for halogenated N-aryl amides 1. |
| Space Group | P2₁ or P2₁2₁2₁ | Non-centrosymmetric space groups are strictly required for enantiopure chiral molecules. |
| Flack Parameter ( | Validates the correct absolute configuration of the C2 chiral center 5. | |
| Goodness-of-Fit (S) | Confirms that the standard uncertainties are estimated correctly. | |
| C-N Amide Bond Length | Shorter than a typical C-N single bond ( |
Visualizations
Step-by-step SC-XRD experimental workflow with internal validation checkpoints.
Decision matrix for selecting the appropriate structural confirmation technique.
References
-
[2] National Institutes of Health (PMC): Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. 2
-
[5] Flack, H. D. Absolute structure and absolute configuration. 5
-
[3] National Institutes of Health (PubMed): The use of X-ray crystallography to determine absolute configuration. 3
-
[4] University of Southampton (ePrints): Absolute Stereochemistry: The merits of VCD and XRD. 4
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. crystal.flack.ch [crystal.flack.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-methoxyphenyl)propanamide
This document provides a detailed protocol for the proper and safe disposal of 2-chloro-N-(3-methoxyphenyl)propanamide (CAS No. 21262-11-3). As a halogenated amide compound used in research and development, its handling and disposal require a systematic approach to ensure personnel safety and environmental compliance.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment
While specific toxicological data for 2-chloro-N-(3-methoxyphenyl)propanamide is not extensively published, its chemical structure necessitates a precautionary approach.[2] It is a chlorinated organic compound and an amide derivative. Structurally similar compounds are classified as harmful if swallowed.[3] The primary risks associated with this compound include:
-
Toxicity: Potential for harm upon ingestion, inhalation, or skin contact. Amide functionalities and chlorinated carbons are common in biologically active molecules.[1]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and require specific disposal methods to prevent pollution. Discharge into drains or the environment must be avoided.[4]
-
Reactivity: While generally stable under normal conditions, it may be incompatible with strong oxidizing agents.[3] During combustion, it can form toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride.[3]
Given these risks, all waste generated, including the compound itself, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.
Personnel Protection and Safety Measures
Engineering controls and Personal Protective Equipment (PPE) are fundamental to minimizing exposure. All handling of 2-chloro-N-(3-methoxyphenyl)propanamide, including waste consolidation, should be performed within a certified chemical fume hood to control the inhalation of dust or vapors.[5]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Handle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[4][6] Nitrile gloves are a suitable choice. For extensive handling, consider double-gloving. Always inspect gloves before use and wash hands after removal.[6] |
| Eyes | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[6] |
| Body | Laboratory coat | A fully buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing.[5] |
| Respiratory | Use within a chemical fume hood | If exposure limits are exceeded or a fume hood is unavailable, a full-face respirator with appropriate cartridges is necessary.[4][6] |
Spill and Emergency Procedures
Immediate and correct response to a spill is critical for safety. The course of action depends on the scale of the spill.
Caption: Decision tree for spill response procedures.
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a doctor.[4]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical help.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4][6]
Step-by-Step Disposal Protocol
The disposal of 2-chloro-N-(3-methoxyphenyl)propanamide is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) program.[8][9] Never dispose of this chemical down the drain or in regular trash.[4][8][10]
Caption: End-to-end workflow for hazardous waste disposal.
Detailed Instructions:
-
Waste Characterization and Segregation:
-
This compound must be disposed of as halogenated organic waste .
-
Maintain separate waste streams. Do not mix chlorinated waste with non-chlorinated solvents, as this significantly increases disposal costs and complexity.[11] Keep it segregated from incompatible materials like strong acids or bases.[10][12]
-
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9][13] Plastic or glass bottles are typically used.
-
Ensure the container is in good condition, free of cracks or residue on the outside.[14]
-
Do not overfill the container; leave at least 10% headspace (about 5% of the container volume) to allow for vapor expansion.[13][14]
-
-
Labeling:
-
As soon as you designate a container for waste, label it clearly with a "Hazardous Waste" tag provided by your EHS department.[8][12]
-
List all chemical constituents by their full name (e.g., "2-chloro-N-(3-methoxyphenyl)propanamide"). Do not use chemical formulas or abbreviations.[8][12] For mixtures, list all components.
-
Include the date of waste generation and the principal investigator's name and lab location.[8]
-
-
Accumulation and Storage:
-
Requesting Disposal:
-
Once the container is nearly full (approximately 90% capacity), submit a chemical waste pickup request to your institution's EHS office.[8]
-
EHS will then arrange for trained personnel to collect the waste for final disposal.
-
Decontamination and Empty Container Disposal
-
Equipment Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the chemical must be decontaminated. Rinse three times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Follow with a standard soap and water wash.
-
Empty Containers: An "empty" container that held the original product must also be managed properly. Triple-rinse the container with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying in a fume hood, deface or remove the original label, and the container can typically be disposed of in the regular laboratory glass or plastic recycling.[13]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility to yourself, your colleagues, and the environment.
References
-
Safety Data Sheet: Acetanilide. Carl ROTH. [Link]
-
2-chloro-n-(3-methoxyphenyl)propanamide (C10H12ClNO2). PubChemLite. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Pesticide Storage, Handling and Disposal. UMass Amherst. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
Procedure for disposing of hazardous waste. MIT Environmental Health & Safety. [Link]
-
Proper Storage of Herbicides: Safe and Effective Management. Greenway Weed Solutions. [Link]
-
Pharmaceutical industry best practice. 3M. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]
-
Proper Use, Storage and Handling of Pesticides, Herbicides, and Fertilizers. Jefferson County, MO. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Agricultural Pesticide Storage. OSU Extension. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. PubChemLite - 2-chloro-n-(3-methoxyphenyl)propanamide (C10H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. web.mit.edu [web.mit.edu]
- 11. otago.ac.nz [otago.ac.nz]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling 2-chloro-N-(3-methoxyphenyl)propanamide
As a Senior Application Scientist, ensuring the safety of laboratory personnel and the integrity of experimental workflows is paramount. Handling reactive intermediates like 2-chloro-N-(3-methoxyphenyl)propanamide requires a rigorous, mechanistic approach to safety. This guide provides essential, immediate logistical information, translating chemical properties into field-proven operational and disposal protocols.
Mechanistic Toxicology: Understanding the Hazard
To establish a self-validating safety protocol, researchers must first understand the causality behind the chemical's hazards.
2-chloro-N-(3-methoxyphenyl)propanamide (CAS No. 21262-11-3) belongs to a class of compounds known as alpha-chloroamides[1]. The core hazard of this molecule lies in its structure: the chlorine atom is positioned adjacent to an electron-withdrawing amide carbonyl group. This configuration makes the alpha-carbon highly electrophilic and an excellent substrate for nucleophilic substitution (SN2) reactions[2].
In a biological context, this means the compound acts as an alkylating agent . It can covalently bind to biological nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione[2]. This irreversible protein modification is the mechanistic root of its primary hazards: severe skin and eye irritation, respiratory sensitization, and potential genotoxicity[3].
Table 1: Chemical and Hazard Profile Summary
| Property / Identifier | Specification | Operational Implication |
|---|---|---|
| CAS Number | 21262-11-3[1] | Use for precise SDS retrieval and waste tracking. |
| Molecular Weight | 213.66 g/mol [1] | Relevant for stoichiometric calculations during quenching. |
| Structural Class | Alpha-chloroamide[1] | Acts as an electrophilic alkylating agent[2]. |
| Primary Hazards | Irritant, Sensitizer[3] | Mandates strict barrier protection to prevent transdermal or inhalation exposure. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling concentrated alkylating agents. The following PPE matrix is designed to interrupt specific exposure pathways.
Table 2: Required PPE and Mechanistic Rationale
| Protection Type | Required Equipment | Causality & Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles or a face shield. | Protects the ocular mucosa from aerosolized reactive dust and splash hazards during solvent addition[3]. |
| Skin/Hands | Nitrile rubber gloves (Double-gloving recommended). | Alkylating agents can permeate thin nitrile over prolonged exposure. Double-gloving provides a fail-safe barrier against transdermal sensitization[3]. |
| Body | Impervious laboratory coat with knit cuffs. | Prevents the accumulation of reactive chemical dust on personal clothing, mitigating secondary exposure risks. |
| Respiratory | N95 particulate respirator (if handled outside a hood). | Prevents the inhalation of fine, sensitizing alpha-chloroamide dust particles which can cause severe respiratory tract irritation[3]. |
Step-by-Step Operational Protocol
The following methodology ensures that the transfer and reaction of 2-chloro-N-(3-methoxyphenyl)propanamide are conducted without compromising the operator or the environment.
Step 1: Pre-Operational Readiness
-
Verify that the chemical fume hood is operating with a face velocity between 0.4 and 0.6 m/s.
-
Clear the workspace of incompatible materials, particularly strong bases and oxidizing agents, which can trigger uncontrolled exothermic reactions.
Step 2: Weighing and Transfer
-
Do not weigh this compound on an open benchtop. Use an analytical balance situated inside a vented enclosure or a fume hood.
-
If a vented balance is unavailable, utilize the tare-weigh-seal method : Tare a sealed vial, transfer the chemical into the vial inside the fume hood, seal it, weigh it on the benchtop, and return it to the hood before unsealing. This prevents the dissemination of reactive dust.
Step 3: Reaction Execution
-
Secure the reaction flask inside the fume hood and establish an inert atmosphere (Nitrogen or Argon) if required by your specific synthetic route.
-
Dissolve the 2-chloro-N-(3-methoxyphenyl)propanamide in an appropriate anhydrous solvent (e.g., THF, DMF) prior to the addition of nucleophiles.
-
Critical Control: Because the carbon-chlorine bond is highly reactive, the addition of amines or thiols will initiate an SN2 reaction that may be highly exothermic[1]. Add nucleophilic reagents dropwise while monitoring the internal temperature of the reaction vessel.
Step 4: Quenching and Decontamination
-
Upon reaction completion, quench any unreacted alpha-chloroamide by adding a mild, sacrificial nucleophile (such as a dilute sodium thiosulfate solution) before removing the flask from the fume hood.
-
Decontaminate all spatulas and glassware by rinsing them with a compatible solvent into a designated waste container before transferring them to the general washing area.
Spill Response and Disposal Plan
Improper disposal of chlorinated amides poses severe environmental and regulatory risks.
Waste Segregation (The "Halogenated" Rule)
All waste containing 2-chloro-N-(3-methoxyphenyl)propanamide—including reaction filtrates, first-rinse solvents, and contaminated consumables—must be strictly segregated into containers labeled Halogenated Organic Waste [4].
The Causality of Segregation: Halogenated solvents and compounds cannot be mixed with standard non-halogenated waste. If halogenated waste is incinerated at standard temperatures, it can catalyze the formation of highly toxic, environmentally persistent dioxins and furans[5]. Halogenated waste streams require specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize hydrochloric acid gas emissions[4][5].
Immediate Spill Protocol
-
Dry Powder Spills: Do not sweep the powder, as this will aerosolize the alkylating agent. Gently cover the spill with damp absorbent paper towels or use a specialized HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Solution Spills: Absorb the liquid using an inert, liquid-binding material (such as diatomaceous earth or vermiculite)[4].
-
Using a dedicated scoop, transfer all contaminated absorbent materials into a sealed, leak-proof container, label it as Halogenated Organic Waste, and arrange for immediate collection by your environmental health and safety (EHS) department[4].
Operational Workflow Visualization
The following diagram maps the critical path from chemical retrieval to regulated disposal, highlighting the defense mechanisms at each stage.
Figure 1: Safe operational and disposal workflow for alpha-chloroamides.
References
-
National Institutes of Health (NIH). "Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1". NCBI Bookshelf. Available at:[Link]
-
RiskAssess. "Disposal of chemical wastes". RiskAssess. Available at:[Link]
Sources
- 1. 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3 | Benchchem [benchchem.com]
- 2. Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. riskassess.com.au [riskassess.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
